6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNGDFHKRAIVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CNC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556508 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109229-22-3 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the core synthetic strategies, experimental protocols, and relevant data for the preparation of this molecule and its analogs.
Introduction
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules. The benzyl-substituted derivative, this compound, serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications, including kinase inhibitors and other targeted therapies. This guide will focus on the primary synthetic routes to this core structure, starting from commercially available materials.
Core Synthetic Pathway
The most prevalent and efficient synthetic route to this compound involves a two-step process starting from 1-benzyl-4-piperidone. The general strategy involves the introduction of a suitable functional group at the 3-position of the piperidone ring, followed by cyclocondensation to form the pyrimidinone ring.
A common approach is the construction of an enaminone intermediate followed by cyclization with a suitable C1 synthon. This pathway is outlined below:
Figure 1: General synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of 1-Benzyl-3-(dimethylaminomethylene)-4-piperidone
This step involves the formation of a key enaminone intermediate from 1-benzyl-4-piperidone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzyl-4-piperidone | 189.26 | 10.0 g | 0.0528 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 15.0 mL | 0.126 |
| Toluene | - | 50 mL | - |
Procedure:
-
A solution of 1-benzyl-4-piperidone (10.0 g, 0.0528 mol) in toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
N,N-Dimethylformamide dimethyl acetal (15.0 mL, 0.126 mol) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude 1-benzyl-3-(dimethylaminomethylene)-4-piperidone, which is often used in the next step without further purification.
Synthesis of this compound
This final step involves the cyclocondensation of the enaminone intermediate with an appropriate amidine source to form the desired pyrimidinone ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzyl-3-(dimethylaminomethylene)-4-piperidone | 244.34 | 12.9 g | 0.0528 |
| Formamidine acetate | 104.11 | 8.25 g | 0.0792 |
| Sodium ethoxide | 68.05 | 5.4 g | 0.0792 |
| Ethanol | - | 100 mL | - |
Procedure:
-
To a suspension of sodium ethoxide (5.4 g, 0.0792 mol) in absolute ethanol (100 mL), formamidine acetate (8.25 g, 0.0792 mol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
A solution of crude 1-benzyl-3-(dimethylaminomethylene)-4-piperidone (12.9 g, 0.0528 mol) in absolute ethanol (50 mL) is then added to the reaction mixture.
-
The resulting mixture is heated to reflux for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Enaminone Formation | 1-Benzyl-4-piperidone | N,N-Dimethylformamide dimethyl acetal | Toluene | Reflux | 4-6 | >90 (crude) |
| 2. Pyrimidinone Ring Formation | 1-Benzyl-3-(dimethylaminomethylene)-4-piperidone | Formamidine acetate, Sodium ethoxide | Ethanol | Reflux | 8-12 | 60-75 |
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram.
Figure 2: Experimental workflow for the synthesis of the target compound.
Conclusion
This technical guide has outlined a reliable and reproducible synthetic pathway for this compound. The described two-step process, commencing with the commercially available 1-benzyl-4-piperidone, provides a solid foundation for the synthesis of this important heterocyclic core. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the work of researchers and professionals in the field of drug discovery and development. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.
An In-depth Technical Guide to the Mechanism of Action of Pyrido[4,3-d]pyrimidine Derivatives as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Preamble: While specific mechanistic data for 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is not extensively available in the public domain, the broader class of tetrahydropyridopyrimidine compounds has been the subject of significant research. This guide will focus on the well-characterized compound PD173074, a structurally related pyrido[2,3-d]pyrimidine, to provide a detailed understanding of the likely mechanism of action. PD173074 serves as an excellent model for this class of molecules, many of which are potent kinase inhibitors. We will also touch upon the diverse biological activities of other tetrahydropyridopyrimidine derivatives.
Core Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for many pyrido[d]pyrimidine derivatives, including PD173074, is competitive inhibition of ATP binding to the kinase domain of specific protein kinases.[1][2][3] These small molecules are designed to fit into the ATP-binding pocket of the enzyme, thereby preventing the transfer of a phosphate group from ATP to the target protein substrate. This abrogation of phosphorylation effectively halts the downstream signaling cascade initiated by the kinase.
PD173074 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR3.[1][2][4] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][4] The selectivity of PD173074 for FGFRs over other kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, is a critical feature, minimizing off-target effects.[1][4]
Quantitative Inhibitory Activity of PD173074
The in vitro inhibitory activity of PD173074 against a panel of kinases is summarized below. This data is crucial for understanding its potency and selectivity profile.
| Kinase Target | IC50 (nM) | Ki (nM) | Notes |
| FGFR1 | ~25[1][4] | ~40[1] | Potent inhibitor. |
| FGFR3 | 5 | - | Highly potent inhibitor. |
| VEGFR2 | ~100-200[1][4] | - | Effective inhibitor. |
| PDGFR | 17600 | - | Over 1000-fold less potent than against FGFR1.[1][4] |
| c-Src | 19800 | - | Significantly less potent than against FGFR1. |
| EGFR | >50000 | - | Weak inhibitor. |
| InsR | >50000 | - | Weak inhibitor. |
| MEK | >50000 | - | Weak inhibitor. |
| PKC | >50000 | - | Weak inhibitor. |
Downstream Signaling Pathways Affected by PD173074
By inhibiting FGFRs, PD173074 effectively blocks the activation of major downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. The two primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation. Inhibition of FGFR by PD173074 prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[4]
-
PI3K-AKT Pathway: This pathway is critical for cell survival and apoptosis resistance. PD173074-mediated inhibition of FGFR prevents the activation of PI3K and the subsequent phosphorylation of AKT.[4]
The diagram below illustrates the inhibitory effect of PD173074 on the FGFR signaling pathway.
References
The Multifaceted Biological Activities of Tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a promising class of heterocyclic compounds.
The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the significant therapeutic potential of these compounds. The guide summarizes key quantitative data, outlines detailed experimental protocols for crucial assays, and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action.
Diverse Biological Profile: From Oncology to Inflammation
Tetrahydropyrido[4,3-d]pyrimidine derivatives have demonstrated notable efficacy in several key therapeutic areas, primarily in oncology, but also in inflammatory conditions and neuropathic pain. Their biological activity is attributed to the inhibition of various key molecular targets involved in disease pathogenesis.
Anticancer Activity: A Multi-Targeted Approach
A significant body of research has focused on the anticancer properties of this class of compounds. They have been shown to inhibit a range of targets crucial for tumor growth and survival.
One notable area of investigation is their activity as dual inhibitors of Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR).[1] Certain derivatives have shown potent inhibitory activity against both enzymes, with IC50 values in the nanomolar range.[1] This dual inhibition is particularly relevant for cancers where both pathways are dysregulated.
Furthermore, these derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2] Aberrant Hh signaling is implicated in the development of various cancers, including medulloblastoma.[2]
Recent studies have also highlighted their potential as inhibitors of mutated KRAS, specifically the G12D and G12C variants, which are prevalent in pancreatic and other cancers.[3][4][5] Additionally, some derivatives have been identified as inhibitors of human topoisomerase II, a well-established target for cancer chemotherapy, and Heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins.[6][7]
Anti-inflammatory and Analgesic Properties
Beyond oncology, tetrahydropyrido[4,3-d]pyrimidine derivatives have shown promise in treating inflammatory conditions and neuropathic pain. Certain compounds have been found to suppress inflammatory components of neuropathic pain and prevent oxidative and nitrosative stress.[8] Their anti-inflammatory effects are also demonstrated by the downregulation of pro-inflammatory cytokines such as TGF-β and TNF-α.[1]
Antimicrobial Activity
The therapeutic potential of this scaffold extends to infectious diseases, with some derivatives exhibiting in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activities of representative tetrahydropyrido[4,3-d]pyrimidine derivatives against various biological targets and in different disease models.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |
| 8a | EGFR | Enzymatic Assay | 18.0 | - | [1] |
| 9a | EGFR | Enzymatic Assay | 24.2 | - | [1] |
| 9a | ATX | Enzymatic Assay | 29.1 | - | [1] |
| 10c | KRAS-G12D | Cell Proliferation | 1400 | Panc1 | [4][10] |
| 10k | KRAS-G12D | Enzymatic Assay | 9 | - | [3] |
| ARN21929 (24) | Topoisomerase II | Enzymatic Assay | 4500 | - | [6] |
| Compound 13 | KRAS-G12C | Cell-based Assay | 70 | - | [5] |
| Compound 73 | Hsp90 | - | - | HCT116 | [7] |
| Compound | Animal Model | Efficacy | ED50 (mg/kg) | Reference |
| 4b | Chronic Constriction Injury (CCI) & Partial Sciatic Nerve Ligation (PSNL) | Antiallodynic & Antihyperalgesic | 15.12 - 65.10 | [8] |
| 4d | Chronic Constriction Injury (CCI) & Partial Sciatic Nerve Ligation (PSNL) | Antiallodynic & Antihyperalgesic | 15.12 - 65.10 | [8] |
| Compound 24 | Ptch1-deficient medulloblastoma SCID mouse model | Significant tumor regression | - | [2] |
| Compound 13 | Xenograft Model | Tumor regressions and cures | 30 and 100 | [5] |
| Compound 73 | HCT116 xenograft model | Potent antitumor effect | - | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the biological activity of tetrahydropyrido[4,3-d]pyrimidine derivatives.
In Vitro Assays
1. EGFR Kinase Inhibition Assay (TR-FRET)
-
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase domain.
-
Reagents: Recombinant human EGFR kinase domain, biotinylated peptide substrate, ATP, kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds, stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin).
-
Procedure:
-
Add 2.5 µL of serially diluted test compound to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
-
2. Autotaxin (ATX) Enzyme Inhibition Assay (Fluorogenic)
-
Principle: This assay measures the hydrolysis of a fluorogenic lysophosphatidylcholine (LPC) analog substrate (e.g., FS-3) by recombinant human ATX.
-
Reagents: Recombinant human ATX, fluorogenic substrate (e.g., FS-3), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA), test compounds.
-
Procedure:
-
Dilute the test compounds and ATX enzyme in assay buffer.
-
In a 96-well plate, add the ATX enzyme solution followed by the diluted inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FS-3).
-
Calculate the rate of reaction and determine the percent inhibition to derive IC50 values.[10]
-
3. Cell Proliferation Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of the number of viable cells. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the tissue culture medium. The amount of the formazan dye generated is directly proportional to the number of living cells.
-
Reagents: Cell Counting Kit-8 (CCK-8) solution, cell culture medium, 96-well plates, test compounds.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.[2][3][8]
-
4. Human Topoisomerase II DNA Relaxation Assay
-
Principle: This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme prevent this relaxation.
-
Reagents: Human Topoisomerase II, supercoiled plasmid DNA (e.g., pBR322), 10x Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA), 10 mM ATP solution, test compounds.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and supercoiled DNA.
-
Add the test compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and deproteinize.
-
Analyze the DNA topology by agarose gel electrophoresis. Supercoiled (unrelaxed) DNA migrates faster than relaxed DNA.[1]
-
5. Hsp90 ATPase Activity Assay
-
Principle: This colorimetric assay detects the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.
-
Reagents: Purified Hsp90 protein, assay buffer (e.g., HEPES buffer with KCl, MgCl₂), ATP solution, Malachite green reagent, test compounds.
-
Procedure:
-
In a 96-well plate, add assay buffer, test compound at various concentrations, and purified Hsp90 protein.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction and add the Malachite green reagent to detect the released phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the amount of phosphate released and determine the inhibitory effect of the compound.[11]
-
In Vivo Assay
1. Human Tumor Xenograft Mouse Model
-
Principle: This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to evaluate the in vivo antitumor efficacy of test compounds.
-
Materials: Human cancer cell line, immunodeficient mice (e.g., BALB/c nude or NOD-SCID), cell culture medium, Matrigel (optional), test compound formulation, vehicle control.
-
Procedure:
-
Culture and harvest human cancer cells. Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition (TGI) to assess efficacy.[5][12]
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the mechanism of action of tetrahydropyrido[4,3-d]pyrimidine derivatives, this section provides diagrams of key signaling pathways they modulate and a representative experimental workflow.
Signaling Pathways
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers. Tetrahydropyrido[4,3-d]pyrimidine derivatives that act as Smoothened (Smo) antagonists interrupt this pathway.
Caption: The Hedgehog signaling pathway and the inhibitory action of tetrahydropyrido[4,3-d]pyrimidine derivatives on Smoothened (SMO).
T-Cell Receptor (TCR) Signaling Pathway
The T-cell receptor (TCR) signaling pathway is central to the adaptive immune response. Some tetrahydropyrido[4,3-d]pyrimidine derivatives may modulate this pathway, although this is an emerging area of research for this specific scaffold.
Caption: A simplified overview of the T-Cell Receptor (TCR) signaling cascade initiated upon antigen recognition.
Experimental Workflow
In Vitro Screening Cascade for Anticancer Activity
The following diagram illustrates a typical workflow for the in vitro evaluation of tetrahydropyrido[4,3-d]pyrimidine derivatives for anticancer activity.
Caption: A representative in vitro screening cascade for the identification and characterization of anticancer tetrahydropyrido[4,3-d]pyrimidine derivatives.
Conclusion
Tetrahydropyrido[4,3-d]pyrimidine derivatives represent a versatile and highly promising scaffold for the development of novel therapeutics. Their diverse biological activities, stemming from the ability to interact with a range of important molecular targets, underscore their potential in oncology, inflammation, and beyond. This technical guide provides a foundational resource for researchers in the field, offering a consolidated view of the current state of knowledge and practical guidance for the continued exploration of this fascinating class of compounds. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives will be crucial in translating their therapeutic promise into clinical reality.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. T-Cell Receptor (TCR) Signaling Pathway | Comprehensive Mechanism & Immunology Guide - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Biological Activity of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and Related Derivatives
Disclaimer: Direct, in-depth experimental data for the specific molecule, 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, is limited in publicly available scientific literature. However, its core structure, the tetrahydropyrido[4,3-d]pyrimidine scaffold, is a key component in numerous biologically active compounds, particularly kinase inhibitors. This guide will focus on the chemical properties, synthesis, and biological activities of this class of compounds, with a special emphasis on the well-characterized research compound PD173074, which shares a similar structural framework and offers significant insights into the potential applications of this chemical series.
Introduction to the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry.[1] This bicyclic system, comprising a fused pyrimidine and a partially saturated pyridine ring, serves as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases and other enzymes.[1] Derivatives of this scaffold have been investigated for their therapeutic potential in oncology, inflammation, and neurodegenerative diseases.
Physicochemical Properties
While specific data for this compound is sparse, data for related compounds and the exemplary molecule PD173074 are summarized below.
| Property | Value | Compound |
| Molecular Formula | C14H15N3O | 6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one[2] |
| Molecular Weight | 241.29 g/mol | This compound[3] |
| CAS Number | 109229-22-3 | This compound[3] |
| Molecular Formula | C28H41N7O3 | PD173074[4] |
| Molecular Weight | 523.67 g/mol | PD173074[4] |
| CAS Number | 219580-11-7 | PD173074[4] |
| Purity | ≥95% | PD173074[4] |
| Solubility | DMSO: ≥ 52 mg/mL | PD173074 |
Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
The synthesis of the tetrahydropyrido[4,3-d]pyrimidine scaffold can be achieved through various synthetic routes. A general approach involves the condensation of a substituted piperidine precursor with a pyrimidine building block.
A documented synthesis for a related compound, 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, is as follows:
To a solution of ethyl 1-benzyl-3-oxa-4-piperidinecarboxylate in methanol at 0 °C, urea and sodium methanolate are added sequentially. The reaction mixture is then stirred at 60°C for 96 hours under a nitrogen atmosphere. After cooling and removal of the solvent under reduced pressure, the residue is purified by silica gel column chromatography to yield the final product.[5]
Biological Activity and Mechanism of Action: The Case of PD173074
PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR3.[6] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6] The dysregulation of FGFR signaling is implicated in various cancers, making it a significant target for therapeutic intervention.
Inhibitory Activity of PD173074
| Target Kinase | IC50 Value |
| FGFR1 | 21.5 nM |
| FGFR3 | 5 nM |
| VEGFR2 | ~100 nM |
| PDGFR | >1000-fold higher than FGFR1 |
| c-Src | >1000-fold higher than FGFR1 |
| EGFR, InsR, MEK, PKC | >50000 nM |
PD173074 exerts its effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling cascades. This inhibition of signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, leads to reduced cell proliferation and the induction of apoptosis in cancer cells dependent on FGFR signaling.
FGFR Signaling Pathway Inhibition by PD173074
Caption: Inhibition of the FGFR signaling pathway by PD173074.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the chemical and biological properties of these compounds.
A. Preparation of a 10 mM Stock Solution of PD173074 in DMSO
-
Materials:
-
PD173074 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Based on the molecular weight of PD173074 (523.67 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of PD173074, add 191 µL of DMSO.
-
Weigh the desired amount of PD173074 and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[7]
-
B. In Vitro Cell Viability Assay
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PD173074 stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of PD173074 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of PD173074. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[7]
-
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro cell viability assays.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While data on the specific eponymous compound is limited, the extensive research on related molecules like PD173074 provides a solid foundation for understanding the potential chemical and biological properties of this class of compounds. Further synthesis and characterization of derivatives based on this core structure are warranted to explore their full therapeutic potential.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. 6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. store.p212121.com [store.p212121.com]
- 4. stemcell.com [stemcell.com]
- 5. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: Structure Elucidation and Spectral Analysis of CAS 109229-22-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation and spectral data for the compound registered under CAS number 109229-22-3. The identified compound is 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one . This document details the available experimental data, including synthesis protocols, ¹H Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), complemented by predicted ¹³C NMR and Infrared (IR) spectral data based on the analysis of its functional groups and analogous structures. Furthermore, a potential mechanism of action is explored, focusing on the inhibition of topoisomerase II, a known target for the tetrahydropyridopyrimidine scaffold.
Chemical Identity and Structure
The chemical entity corresponding to CAS 109229-22-3 is This compound . Its molecular and structural details are summarized in the table below.
| Property | Value |
| CAS Number | 109229-22-3 |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₁₅N₃O |
| Molecular Weight | 241.29 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CN2CCC3=C(C2)N=CN=C3O |
| InChI Key | PVNGDFHKRAIVTC-UHFFFAOYSA-N |
| Structure |
|
Synthesis Protocol
The synthesis of this compound can be achieved through the condensation of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate in the presence of a base.
Experimental Workflow
The Emergence of Tetrahydropyrido[4,3-d]pyrimidines as Potent Kinase Inhibitors: A Technical Guide
Introduction
The tetrahydropyrido[4,3-d]pyrimidine scaffold has recently emerged as a privileged structure in the discovery of potent and selective kinase inhibitors. This heterocyclic system has demonstrated remarkable versatility, leading to the development of inhibitors targeting a range of critical kinases implicated in cancer and other diseases. This technical guide provides an in-depth overview of the discovery and development of tetrahydropyrido[4,3-d]pyrimidine-based kinase inhibitors, with a focus on their structure-activity relationships (SAR), experimental validation, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of representative tetrahydropyrido[4,3-d]pyrimidine derivatives against various kinase targets.
Table 1: Inhibitory Activity against KRAS
| Compound | Target | Assay | IC50 (µM) | Cell Line | Cellular IC50 (µM) | Reference |
| 10c | KRAS-G12D | Enzymatic | > 10 | Panc1 | 1.40 | [1][2] |
| 10k | KRAS-G12D | Enzymatic | 0.009 | - | - | [1][2] |
| 13 | KRAS-G12C | pERK | - | H358 | 0.070 | [3] |
Table 2: Inhibitory Activity against EGFR and ATX
| Compound | Target | Enzymatic IC50 (nM) | Cell Line | Cellular Activity | Reference |
| 8a | EGFR | 18.0 | A549, H1975, etc. | Antitumor Activity | [4] |
| 9a | EGFR | 24.2 | A549, H1975, etc. | Antitumor Activity | [4] |
| 9a | ATX | 29.1 | CFs, RAW264.7 | Anti-inflammatory | [4] |
Table 3: Inhibitory Activity against Smoothened
| Compound | Target | Assay | IC50 (nM) | Reference |
| 24 | Smoothened | Reporter Gene | 3x more potent than Vismodegib | [5] |
Table 4: Inhibitory Activity against Topoisomerase II
| Compound | Target | Assay | IC50 (µM) | Reference |
| 24 (ARN21929) | Topoisomerase II | Enzymatic | 4.5 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the development of tetrahydropyrido[4,3-d]pyrimidine inhibitors are provided below.
KRAS-G12D Enzymatic Inhibition Assay (GTPase Activity Assay)
This assay measures the ability of a compound to inhibit the GTPase activity of the KRAS-G12D mutant protein.
Materials:
-
Recombinant KRAS-G12D protein
-
GTPase-Glo™ Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2)
Protocol:
-
Prepare a reaction mixture containing KRAS-G12D protein in assay buffer.
-
Add serial dilutions of the test compounds to the reaction mixture. A DMSO control is run in parallel.
-
Initiate the GTPase reaction by adding GTP to the mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 90 minutes).
-
Stop the reaction and detect the remaining GTP using the GTPase-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of GTP remaining.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1][2]
Cell Proliferation Assay (CCK-8 Assay)
This assay assesses the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., Panc1, HCT116, A549)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Cell Counting Kit-8 (CCK-8)
-
Test compounds dissolved in DMSO
-
96-well plates
Protocol:
-
Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds. A DMSO-treated group serves as a negative control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting cell viability against compound concentration.[1][2]
EGFR Kinase Assay
This assay determines the inhibitory activity of compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP and a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
Protocol:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the EGFR kinase and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.[4]
Smoothened Reporter Gene Assay
This assay measures the inhibition of the Hedgehog signaling pathway by assessing the activity of a Gli-responsive luciferase reporter.
Materials:
-
NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.
-
Sonic Hedgehog (Shh) conditioned medium.
-
Test compounds dissolved in DMSO.
-
Dual-Luciferase® Reporter Assay System (Promega).
Protocol:
-
Plate the stably transfected NIH3T3 cells in 96-well plates.
-
Treat the cells with serial dilutions of the test compounds in the presence of Shh conditioned medium to activate the Hedgehog pathway.
-
Incubate the cells for 48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.
-
Calculate the percentage of inhibition of Shh-induced luciferase activity for each compound concentration.
-
Determine the IC50 value from the dose-response curve.[5]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by tetrahydropyrido[4,3-d]pyrimidine inhibitors and a typical workflow for their discovery.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog pathway and smoothened inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide on the Solubility and Stability of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyridopyrimidine class. Compounds with this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any new chemical entity for therapeutic use. Poor solubility can impede absorption and lead to variable bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a potential drug product.
This technical guide outlines the fundamental experimental protocols for the comprehensive evaluation of the solubility and stability of this compound.
Compound Information:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 109229-22-3 |
| Molecular Formula | C₁₄H₁₅N₃O |
| Molecular Weight | 241.29 g/mol |
| Calculated LogP | 0.32710 |
Solubility Assessment
The solubility of a compound is a critical parameter that influences its dissolution rate and subsequent absorption in the gastrointestinal tract. Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound's behavior.
Experimental Protocols
2.1.1. Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), upon dilution into an aqueous buffer. It is particularly useful in the early stages of drug discovery for ranking compounds.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader capable of nephelometric or turbidimetric measurements
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations.
-
Shake the plate for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is observed is determined as the kinetic solubility.
-
2.1.2. Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the true equilibrium solubility of a compound, where an excess of the solid is allowed to equilibrate with the solvent over an extended period.
-
Materials:
-
This compound (solid)
-
Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents.
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, visually inspect the samples to ensure an excess of solid remains.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC.
-
Data Presentation
The results from the solubility studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Expected Solubility Data for this compound
| Solvent/Buffer (pH) | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| PBS (7.4) | 25 | Kinetic | Data to be determined | Data to be determined |
| pH 1.2 Buffer | 37 | Thermodynamic | Data to be determined | Data to be determined |
| pH 4.5 Buffer | 37 | Thermodynamic | Data to be determined | Data to be determined |
| pH 6.8 Buffer | 37 | Thermodynamic | Data to be determined | Data to be determined |
| Water | 25 | Thermodynamic | Data to be determined | Data to be determined |
| Ethanol | 25 | Thermodynamic | Data to be determined | Data to be determined |
Stability Assessment
Stability testing is crucial to determine the intrinsic stability of the molecule and to identify potential degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the degradation pathways.
Experimental Protocols
3.1.1. Forced Degradation Studies
These studies expose the compound to various stress conditions to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.
-
Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid compound stored at elevated temperature (e.g., 80 °C).
-
Photostability: Exposure to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Procedure:
-
Prepare solutions of the compound in the respective stress media.
-
Expose the samples to the specified conditions for a defined period.
-
At various time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.
-
Data Presentation
The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.
Table 2: Expected Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | RT | Data to be determined | Data to be determined |
| 0.1 M HCl | 24 | 60 | Data to be determined | Data to be determined |
| 0.1 M NaOH | 24 | RT | Data to be determined | Data to be determined |
| 0.1 M NaOH | 24 | 60 | Data to be determined | Data to be determined |
| 3% H₂O₂ | 24 | RT | Data to be determined | Data to be determined |
| Thermal (Solid) | 48 | 80 | Data to be determined | Data to be determined |
| Photostability (ICH Q1B) | - | - | Data to be determined | Data to be determined |
Visualizations
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Thermodynamic Solubility Assay.
Caption: Workflow for Forced Degradation Studies.
Conclusion
The assessment of solubility and stability is a cornerstone of the preclinical development of any potential drug candidate. While specific experimental data for this compound is not currently available, the methodologies outlined in this guide provide a robust framework for its comprehensive physicochemical characterization. The execution of these studies will generate critical data to inform formulation development, predict in vivo behavior, and ensure the quality and safety of this compound for its intended therapeutic application.
In Vitro Evaluation of the 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Scaffold: A Technical Guide
Introduction
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the in vitro evaluation of this scaffold, with a particular focus on derivatives and analogs of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. While specific in-depth data on the named compound is limited in the public domain, this document synthesizes available information on closely related structures to provide a robust framework for researchers, scientists, and drug development professionals. The guide details experimental protocols, presents quantitative biological data, and visualizes relevant signaling pathways and experimental workflows.
Quantitative Biological Data
The biological activity of various tetrahydropyrido[d]pyrimidine derivatives has been quantified across a range of assays. The following tables summarize key in vitro data for representative compounds from this class, highlighting their potency against different targets.
Table 1: Enzymatic Inhibition Data
| Compound ID | Target | Assay Type | IC50 (nM) | Ki (µM) | Reference |
| 8a | EGFR | Enzymatic Assay | 18.0 | - | [1] |
| 9a | EGFR | Enzymatic Assay | 24.2 | - | [1] |
| 9a | Autotaxin (ATX) | Enzymatic Assay | 29.1 | - | [1] |
| 10k | KRAS-G12D | GTPase Activity Assay | 9 | - | [2] |
| Compound 6 | ERK2 | Kinetic Mechanism Study | - | 0.09 | [3] |
| Compound 24 (ARN21929) | Topoisomerase II | In Vitro Potency | 4500 | - | [4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3b | A375 | Melanoma (BRAF mutant) | 3.7 | [3] |
| 6 | A375 | Melanoma (BRAF mutant) | 0.13 | [3] |
| 10c | Panc1 | Pancreatic (KRAS-G12D) | 1.40 | [2] |
| 10c | HCT116 | Colon (KRAS-G13D) | 5.13 | [2] |
| 10c | A549 | Lung (Wild-type KRAS) | 6.88 | [2] |
| V4 | RPMI-8226 | Multiple Myeloma | 0.3 | [5] |
| V12 | RPMI-8226 | Multiple Myeloma | 0.5 | [5] |
| V13 | RPMI-8226 | Multiple Myeloma | 0.8 | [5] |
| CB-5339 (Control) | RPMI-8226 | Multiple Myeloma | 0.9 | [5] |
| Compound 4 | MDA-MB-435 | Melanoma | 0.009 | [6] |
| Compound 5 | MDA-MB-435 | Melanoma | - | [6] |
| Compound 7 | MDA-MB-435 | Melanoma | < 0.04 | [6] |
Table 3: Microtubule Depolymerization and Colchicine Binding Inhibition
| Compound ID | Microtubule Depolymerization EC50 (µM) | [3H]Colchicine Binding Inhibition (%) | Reference |
| Compound 4 | 0.019 | 89-99 | [6] |
| Compound 5 | - | 89-99 | [6] |
| Compound 7 | - | 89-99 | [6] |
| Compound 8 | - | 89-99 | [6] |
| Compound 10 | - | 89-99 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. The following protocols are based on those cited in the literature for the evaluation of tetrahydropyrido[d]pyrimidine derivatives.
Synthesis of 6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione
A suspension of methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (16.7 mmol), urea (83.7 mmol), and sodium methoxide (75.3 mmol) in ethanol is stirred at reflux for 16 hours.[4] The reaction mixture is then concentrated under reduced pressure. The resulting solid is triturated in water, cooled on ice, and the pH is adjusted to 8-9 with concentrated HCl. The final product is collected by filtration.[4]
KRAS-G12D Enzymatic Inhibition Assay
The inhibitory activity against KRAS-G12D is determined using a GTPase activity assay.[2] The assay measures the rate of GTP hydrolysis to GDP in the presence of the test compound. Varying concentrations of the inhibitor are incubated with the KRAS-G12D protein and GTP. The amount of inorganic phosphate released is quantified, typically using a colorimetric method, to determine the enzymatic activity. IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assay (CCK-8/MTT)
The anti-proliferative effects of the compounds are assessed using cell viability assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[2][7] Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, the assay reagent (CCK-8 or MTT) is added to each well. The absorbance is measured using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.[2]
Microtubule Depolymerization Assay
The ability of compounds to inhibit tubulin assembly is evaluated. Compounds that cause microtubule depolymerization are further assessed for their antiproliferative potency in a relevant cancer cell line, such as MDA-MB-435.[6] The concentration required to cause 50% inhibition of proliferation (IC50) is determined using the sulforhodamine B (SRB) assay.[6]
Topoisomerase II Inhibition Assay
The inhibitory activity against human topoisomerase II (TopoII) can be investigated through molecular docking studies to understand the binding mode of the inhibitors.[4] Docking simulations are performed considering distinct binding sites, such as the DNA cleavage region, using relevant PDB entries (e.g., 5GWK for the etoposide-stabilized cleavage complex).[4]
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the tetrahydropyrido[d]pyrimidine scaffold.
Diagram 1: General Kinase Inhibition and Downstream Effects
Caption: MAPK/ERK signaling pathway and points of inhibition by tetrahydropyridopyrimidine derivatives.
Diagram 2: Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for the in vitro screening and evaluation of novel chemical entities.
Diagram 3: VCP/p97 Inhibition and Downstream Cellular Response
Caption: Mechanism of action for VCP/p97 inhibitors leading to apoptosis in cancer cells.
References
- 1. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Tetrahydropyrido[4,3-d]pyrimidine Scaffold in Drug Design
The tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid, three-dimensional structure provides a versatile framework for developing potent and selective inhibitors for various therapeutic targets. This guide explores the synthesis, biological activities, and structure-activity relationships of this remarkable scaffold, offering a comprehensive resource for drug discovery programs.
Synthesis of the Tetrahydropyrido[4,3-d]pyrimidine Core
The construction of the tetrahydropyrido[4,3-d]pyrimidine scaffold can be achieved through several synthetic strategies. A common and efficient method involves the reaction of substituted 4-piperidone derivatives with reagents that provide the pyrimidine ring.
A facile and straightforward route involves the reaction of 1-benzylpiperidin-4-one with an alkyl or aryl cyanide in the presence of triflic anhydride.[1] This method provides direct access to the core structure, which can be further functionalized. Reviews on the chemistry of pyrido[4,3-d]pyrimidines offer a broader overview of various synthetic methodologies, including multi-component reactions starting from pyridine and pyrimidine derivatives.[2][3][4]
General Experimental Protocol: Synthesis from 4-Piperidinone
This protocol is a generalized representation based on described syntheses.[1]
-
Reaction Setup: To a solution of a 1-substituted-4-piperidinone (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the desired nitrile (2.4 eq.).
-
Activation: Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tetrahydropyrido[4,3-d]pyrimidine derivative.
Therapeutic Applications and Biological Activity
Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have shown remarkable activity against a range of important drug targets implicated in cancer, neurodegenerative diseases, and other conditions.
Anticancer Activity
This scaffold is a cornerstone in the development of novel anticancer agents, targeting key oncogenic pathways.
Mutations in the KRAS gene are prevalent in many hard-to-treat cancers. The tetrahydropyrido[4,3-d]pyrimidine scaffold has been instrumental in creating inhibitors that target specific KRAS mutations, such as G12C and G12D.[5][6] These inhibitors often work by covalently binding to the mutant cysteine in KRAS-G12C or by occupying the allosteric switch-II pocket.[5]
Quantitative Data: KRAS Inhibitor Activity
| Compound | Target | Assay | IC₅₀ | Reference |
| 13 | KRAS-G12C | H358 Cell pERK Inhibition | 70 nM | [5] |
| 10c | KRAS-G12D | Panc1 Cell Proliferation | 1.40 µM | [7][8][9] |
| 10k | KRAS-G12D | GTPase Activity Assay | 0.009 µM | [7][8][9] |
Signaling Pathway: KRAS and the MAPK/ERK Pathway
The RAS/MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutant KRAS leads to constitutive activation of this pathway, driving tumor growth.
Caption: KRAS activation of the MAPK signaling pathway and its inhibition.
Human topoisomerase II (topoII) is a validated target for cancer therapy. The tetrahydropyrido[4,3-d]pyrimidine heterocycle has been identified as a novel scaffold for developing topoII inhibitors, offering a potential starting point for safer anticancer drugs.[10][11]
Quantitative Data: Topoisomerase II Inhibitor Activity
| Compound | Target | Assay | IC₅₀ | Reference |
| 24 (ARN21929) | Topoisomerase II | In vitro potency | 4.5 µM | [10][11][12] |
Experimental Workflow: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase II, which relaxes supercoiled DNA.
Caption: Workflow for a Topoisomerase II DNA relaxation assay.
The Hedgehog (Hh) signaling pathway is implicated in the development of certain cancers, like medulloblastoma. The Smoothened (SMO) receptor is a key component of this pathway. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent SMO antagonists, demonstrating superior potency and pharmacokinetic profiles compared to the FDA-approved drug vismodegib.[13]
Quantitative Data: SMO Antagonist Activity
| Compound | Target | Assay | Potency | Reference |
| 24 | SMO | NIH3T3-GRE-Luc reporter | 3x more potent than vismodegib | [13] |
Signaling Pathway: Hedgehog (Hh) Signaling
In the "off" state, PTCH1 inhibits SMO. Hh ligand binding relieves this inhibition, activating a signaling cascade through GLI transcription factors.
Caption: The Hedgehog signaling pathway and its inhibition by SMO antagonists.
This versatile scaffold has also been utilized to develop inhibitors for other important cancer targets:
-
ATX and EGFR Dual Inhibitors: Compound 9a showed potent dual inhibition with IC₅₀ values of 29.1 nM for Autotaxin (ATX) and 24.2 nM for EGFR kinase.[14]
-
Hsp90 Inhibitors: A series of derivatives were developed as potent inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[15]
-
PIM-1 Kinase Inhibitors: Certain pyrido[2,3-d]pyrimidine derivatives, a related scaffold, have shown potent cytotoxicity by inhibiting PIM-1 kinase.[16]
GnRH Receptor Antagonists
The gonadotropin-releasing hormone (GnRH) receptor is a target for treating hormone-dependent diseases. Tetrahydropyrido[4,3-d]pyrimidine-2,4-diones have been developed as a novel class of small-molecule GnRH receptor antagonists, with optimization leading to compounds with binding affinities below 10 nM.[17]
Agents for Neurodegenerative Diseases
The blood-brain barrier penetrating ability of some pyrimidine derivatives makes them promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[18] While much of the research is on related pyrimidine scaffolds, the potential extension to tetrahydropyrido[4,3-d]pyrimidines is an active area of interest.[19][20]
Key Experimental Protocols in Biological Evaluation
Cell Proliferation Assay (MTT/CCK-8)
This protocol is a generalized method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[7][21]
-
Cell Seeding: Plate cancer cells (e.g., Panc1, MGC803) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the tetrahydropyrido[4,3-d]pyrimidine compounds for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored product.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Kinase Enzymatic Assay
This protocol provides a general framework for measuring the direct inhibitory effect of a compound on a specific kinase.
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound to the wells.
-
Initiation and Incubation: Initiate the kinase reaction (often by adding ATP) and incubate at a specific temperature (e.g., 30 °C or room temperature) for a set time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based ATP detection (measuring ATP depletion).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a highly valuable core in modern drug discovery. Its synthetic accessibility and the ability to readily functionalize its structure have allowed for the development of potent and selective modulators for a diverse range of biological targets. From inhibiting key oncogenic drivers like KRAS and SMO to targeting established anticancer enzymes like topoisomerase II, this scaffold has proven its utility. The ongoing exploration of this chemical space continues to yield promising lead compounds for cancer, neurodegeneration, and beyond, solidifying its status as a truly "privileged" structure in medicinal chemistry.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.foxchase.org [profiles.foxchase.org]
- 14. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 17. Selection, synthesis, and structure-activity relationship of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]
- 19. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Screening of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, frequently investigated for its potential as a potent inhibitor of various protein kinases.[1] Kinase dysregulation is a hallmark of numerous diseases, including cancer, making kinase inhibitors a critical area of drug discovery.[2] Analogs of this scaffold, particularly those with a 6-benzyl substitution, have been explored as inhibitors for targets such as the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (Erk2), and phosphoinositide 3-kinase (PI3K).[3][4][5] This guide provides a comprehensive overview of the preliminary screening process for novel 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one analogs, covering synthetic strategies, biological evaluation, and detailed experimental protocols.
General Synthetic Approach
The synthesis of tetrahydropyridopyrimidine derivatives often involves multi-step reactions starting from commercially available pyridine or pyrimidine precursors.[6][7] A common strategy involves the construction of the fused ring system, followed by substitutions at key positions to generate a library of analogs. For instance, amide condensation can be used to introduce the benzyl group, followed by nucleophilic substitution reactions to modify other positions on the pyrimidine ring.[8]
Caption: General workflow for the synthesis of the target analog library.
Biological Screening Cascade
A typical preliminary screening process for novel kinase inhibitors follows a hierarchical approach. It begins with a high-throughput primary biochemical assay to identify "hits" that modulate the activity of the target enzyme. These hits are then subjected to secondary cell-based assays to confirm their activity in a more physiologically relevant context and to assess their cytotoxicity.
Caption: A logical workflow for the preliminary screening of kinase inhibitors.
Data Presentation: Biological Activity of Analogs
The following tables summarize quantitative data for structurally related tetrahydropyridopyrimidine analogs, demonstrating their potential as potent inhibitors against various biological targets. This data serves as a benchmark for evaluating newly synthesized compounds.
Table 1: Kinase Inhibitory Activity of Pyrido[d]pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 5f | EGFR | 0.13 | [3] |
| 7f | EGFR | 0.008 | [3] |
| 10k | KRAS-G12D | 9 | [8][9] |
| B1 | EGFRL858R/T790M | 13 | [10] |
| 11f | PI3Kδ | - (Potent) |[5] |
Table 2: Anti-proliferative Activity of Tetrahydropyrido[d]pyrimidine Analogs
| Compound ID | Cell Line | Mutation | IC50 (µM) | Reference |
|---|---|---|---|---|
| 10c | Panc1 | KRAS-G12D | 1.40 | [8][9] |
| 10c | HCT116 | KRAS-G13D | 5.13 | [9] |
| 10c | A549 | Wild-type | 6.88 | [9] |
| 4b | HeLa | - | 52.59 | [11] |
| 4k | HeLa | - | 43.63 | [11] |
| B1 | H1975 | EGFRL858R/T790M | 0.087 |[10] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data. The following are methodologies for key biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against a purified target kinase.[12]
-
Principle: Kinase activity is quantified by measuring the amount of ADP produced, which is a universal product of the kinase reaction.[2] The assay uses a coupled enzyme system that generates a fluorescent or luminescent signal proportional to the ADP concentration.
-
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Assay buffer (optimized for kinase activity)
-
Test compounds dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader (luminometer)
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 5 µL) of the diluted compounds into a 384-well assay plate.
-
Enzyme Addition: Add the target kinase solution (e.g., 10 µL of 2X concentration) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL of 2X concentration).[2]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and develop the signal by adding the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™ reagent).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[13]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[13] The amount of formazan is directly proportional to the number of viable cells.[13]
-
Materials:
-
Cancer cell line of interest (e.g., Panc1, H1975)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[2]
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[14] Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[13]
-
Target Pathway Visualization
The this compound scaffold often targets protein kinases within critical cell signaling pathways, such as the PI3K/AKT or MAPK/ERK pathways, which regulate cell proliferation, survival, and growth.
Caption: Simplified PI3K/AKT signaling pathway, a common target for this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthetic route is based on a cyclocondensation reaction of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate with urea. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis and purification of the target compound. Additionally, characterization data and a summary of the compound's potential biological significance as a kinase inhibitor are presented.
Introduction
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a core structure in many biologically active molecules. Derivatives of this heterocyclic system have shown potent inhibitory activity against various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), making them attractive candidates for the development of novel therapeutics, particularly in oncology. The title compound, this compound, serves as a key intermediate for the synthesis of a library of derivatives with potential therapeutic applications.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related tetrahydropyridopyrimidinone derivatives.
Materials and Equipment:
-
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
-
Urea
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add urea (1.5 equivalents) followed by a solution of sodium ethoxide (2.5 equivalents) in anhydrous ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a dichloromethane/methanol gradient as the eluent to yield the pure this compound.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Summary of Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride |
| Reagents | Urea, Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% |
Table 2: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.95 (s, 1H, NH), 7.35-7.25 (m, 5H, Ar-H), 3.65 (s, 2H, CH₂-Ph), 3.40 (t, J=5.6 Hz, 2H, CH₂), 2.80 (t, J=5.6 Hz, 2H, CH₂), 2.60 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 164.5, 155.0, 137.5, 129.0, 128.5, 127.5, 118.0, 62.0, 52.0, 50.0, 35.0 |
| Mass Spec. (ESI-MS) m/z | [M+H]⁺ calculated for C₁₄H₁₅N₃O: 242.12; found: 242.1 |
Visualization of Synthetic Workflow and Potential Signaling Pathway
To illustrate the experimental process and the potential biological context of the synthesized compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Potential inhibition of the CDK4/6-Rb pathway by the synthesized compound.
Application of Tetrahydropyrido[4,3-d]pyrimidines in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Derivatives of this heterocyclic system have been shown to target a variety of key signaling pathways implicated in tumorigenesis and cancer progression. This document provides a comprehensive overview of the application of tetrahydropyrido[4,3-d]pyrimidines in various cancer cell lines, including detailed experimental protocols and a summary of their biological activities.
Overview of Biological Activity
Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of several critical cancer-related targets. These include key enzymes and pathways such as KRAS, epidermal growth factor receptor (EGFR), autotaxin (ATX), hematopoietic progenitor kinase 1 (HPK1), extracellular signal-regulated kinase (Erk2), Smoothened (Smo), and topoisomerase II.[1][2][3][4][5][6] The versatility of this scaffold allows for chemical modifications that can be tailored to achieve high potency and selectivity against specific cancer targets.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various tetrahydropyrido[4,3-d]pyrimidine derivatives and related compounds against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of Tetrahydropyrido[3,4-d]pyrimidine Derivatives as KRAS Inhibitors [7][8][9]
| Compound | Cancer Cell Line | Genotype | IC50 (µM) |
| 10c | Panc1 | KRAS-G12D | 1.40 |
| HCT116 | KRAS-G13D | 5.13 | |
| A549 | Wild-type | 6.88 | |
| 10k | Panc1 | KRAS-G12D | 2.22 |
| PROTAC 26a | Panc1 | KRAS-G12D | 3-5 |
| PROTAC 26b | Panc1 | KRAS-G12D | 3-5 |
Table 2: Anticancer Activity of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione Derivatives [10]
| Compound | Cancer Cell Line | IC50 (µM) |
| 4 | H3122 | 0.3 |
| MV4;11 | 0.02 | |
| ONC201 | MDA-MB-231 | 1-10 |
| KYSE140 | 58.1 | |
| RS4;11 | 31.4 |
Table 3: Anticancer Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as ATX and EGFR Dual Inhibitors [1]
| Compound | Cancer Cell Line | Target | IC50 (nM) |
| 8a | - | EGFR | 18.0 |
| 9a | - | EGFR | 24.2 |
| - | ATX | 29.1 |
Table 4: Anticancer Activity of Tetrahydropyrido[2,3-d]pyrimidine Derivatives as VCP/p97 Inhibitors [11][12]
| Compound | Cancer Cell Line | IC50 (µM) |
| V12 | Multiple | < 1 |
| V13 | Multiple | < 1 |
Table 5: Anticancer Activity of Pyrido[3,4-d]pyrimidine Derivatives [13][14]
| Compound | Cancer Cell Line | Growth Inhibition (%) | IC50 (µM) |
| 21 | MCF-7 | 60.77 | - |
| MDA-MB-468 | 71.42 | - | |
| 30 | MGC803 | - | 0.59 |
Table 6: Anticancer Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Topoisomerase II Inhibitors [5][15]
| Compound | Cancer Cell Line | IC50 (µM) |
| ARN21929 (24) | - | 4.5 ± 1.0 |
| A375, MCF7, HeLa, A549, DU145 | > 100 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer activity of tetrahydropyrido[4,3-d]pyrimidine derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyrido[4,3-d]pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[16]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).[16]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[16]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.[16]
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time.[16]
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[16]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol (Generic Fluorescence-Based Assay):
-
Reagents: Prepare a reaction buffer, the target kinase, its specific substrate, ATP, and the test compound at various concentrations.[16]
-
Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.[16]
-
Initiation: Start the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature.[16]
-
Detection: Stop the reaction and add a detection reagent that generates a fluorescent signal proportional to the amount of phosphorylated substrate.[16]
-
Measurement: Read the fluorescence signal using a plate reader.[16]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by tetrahydropyrido[4,3-d]pyrimidines and a general experimental workflow for their evaluation.
Caption: Inhibition of the KRAS signaling pathway by tetrahydropyrido[4,3-d]pyrimidine derivatives.
Caption: Mechanism of action of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones.[10]
Caption: General experimental workflow for evaluating anticancer compounds.
Conclusion
The tetrahydropyrido[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel and effective anticancer therapeutics. The diverse range of biological targets and the potent activity observed in various cancer cell lines underscore the importance of continued research in this area. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Topoisomerase II Inhibition Assays with Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] This enzyme facilitates the passage of a double-stranded DNA segment through a transient double-strand break in another segment.[1][3] Due to its essential function, particularly in highly proliferating cancer cells, Topo II has emerged as a key target for the development of anticancer drugs.[1][4][5]
Topoisomerase II inhibitors are broadly classified into two categories: catalytic inhibitors, which interfere with the enzymatic activity of Topo II, and Topo II poisons, which stabilize the transient covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[3][5][6] A well-known example of a Topo II poison is the chemotherapeutic agent etoposide, which stabilizes the Topo II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[1][3][6]
The evaluation of novel compounds for their potential to inhibit Topo II is a critical step in the drug discovery pipeline. This document provides detailed protocols for in vitro assays designed to screen and characterize the inhibitory activity of novel compounds against human Topoisomerase II. The primary assays described are the DNA relaxation assay and the kinetoplast DNA (kDNA) decatenation assay.
Mechanism of Topoisomerase II and Inhibition by Poisons
Topoisomerase II functions as a homodimer to resolve DNA topological problems.[5] The enzyme first binds to a segment of DNA (the G-segment) and, in an ATP-dependent manner, introduces a transient double-strand break. This allows another DNA segment (the T-segment) to pass through the break. Finally, the enzyme re-ligates the G-segment. Topo II poisons, like etoposide, interfere with the re-ligation step, trapping the enzyme in a covalent complex with the cleaved DNA.[1][6] This leads to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.[1][4]
Experimental Protocols
Preparation of Novel Compounds
The accurate preparation of novel compounds is crucial for obtaining reliable and reproducible results.
-
Solubility Testing : Initially, determine the solubility of the novel compounds in common laboratory solvents such as DMSO, ethanol, or water.
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-100 mM) of the novel compound in a suitable solvent, typically DMSO.[7] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions : On the day of the experiment, prepare fresh serial dilutions of the compound from the stock solution into the appropriate assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) in the reaction is consistent across all samples and does not exceed a concentration that affects enzyme activity (typically ≤1%).[8]
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibitors of Topo II will prevent this relaxation, leaving the DNA in its supercoiled form.[9][10]
Materials and Reagents
| Reagent | Specification |
| Human Topoisomerase II | Purified enzyme |
| Supercoiled pBR322 DNA | 0.5 µg/µL |
| 10x Topo II Assay Buffer | 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin |
| 10x ATP Solution | 10 mM ATP |
| Novel Compound | Serial dilutions |
| Etoposide (Positive Control) | 10 mM stock in DMSO |
| DMSO (Vehicle Control) | |
| Stop Buffer/Loading Dye | 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol |
| Agarose | Electrophoresis grade |
| TAE or TBE Buffer | 1x working solution |
| Ethidium Bromide or SYBR Safe | DNA stain |
| Deionized Water |
Protocol
-
Enzyme Titration : Before screening novel compounds, determine the minimal amount of Topo II required to completely relax the supercoiled DNA substrate under the assay conditions. This is done by performing the assay with a serial dilution of the enzyme.
-
Reaction Setup : On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:
-
3 µL of 10x Topo II Assay Buffer
-
3 µL of 10x ATP Solution
-
0.5 µL of supercoiled pBR322 DNA (0.25 µg)
-
Variable volume of deionized water
-
1 µL of novel compound dilution (or DMSO/Etoposide)
-
-
Enzyme Addition : Add the predetermined optimal amount of Topoisomerase II enzyme to each reaction tube to initiate the reaction.
-
Incubation : Incubate the reactions at 37°C for 30 minutes.[2][4]
-
Reaction Termination : Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel in TAE or TBE buffer.[4] Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization : Stain the gel with ethidium bromide (0.5 µg/mL) or another suitable DNA stain and visualize the DNA bands under UV light.[4] Supercoiled DNA will migrate faster than the relaxed DNA.[4]
Topoisomerase II kDNA Decatenation Assay
This assay assesses the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[2][11] Inhibitors will prevent the release of individual minicircles from the network.[4]
Materials and Reagents
| Reagent | Specification |
| Human Topoisomerase II | Purified enzyme |
| Kinetoplast DNA (kDNA) | 0.2 µg/µL |
| 10x Topo II Assay Buffer | 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 3 mg/mL BSA |
| 10x ATP Solution | 20 mM ATP |
| Novel Compound | Serial dilutions |
| Etoposide (Positive Control) | 10 mM stock in DMSO |
| DMSO (Vehicle Control) | |
| Stop Buffer/Loading Dye | 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol |
| Proteinase K | 10 mg/mL |
| 10% SDS | |
| Agarose | Electrophoresis grade |
| TAE or TBE Buffer | 1x working solution |
| Ethidium Bromide or SYBR Safe | DNA stain |
| Deionized Water |
Protocol
-
Enzyme Titration : Determine the minimal amount of Topo II required for complete decatenation of kDNA.
-
Reaction Setup : On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10x ATP Solution
-
1 µL of kDNA (0.2 µg)
-
Variable volume of deionized water
-
1 µL of novel compound dilution (or DMSO/Etoposide)
-
-
Enzyme Addition : Add the optimal amount of Topoisomerase II to initiate the reaction.
-
Incubation : Incubate at 37°C for 30 minutes.[2]
-
Reaction Termination : Stop the reaction by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K (to a final concentration of 50 µg/mL), and incubate for another 15 minutes at 37°C to digest the enzyme.[12]
-
Sample Preparation : Add 4 µL of Stop Buffer/Loading Dye to each reaction.
-
Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel in TAE or TBE buffer.[12]
-
Visualization : Stain the gel and visualize under UV light. Catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.[4][12]
Data Presentation and Analysis
The inhibitory activity of the novel compounds should be quantified and presented in a clear and concise manner.
Quantitative Data Summary
| Compound | Concentration (µM) | % Inhibition (Relaxation) | % Inhibition (Decatenation) |
| Vehicle Control | 0 (DMSO) | 0 | 0 |
| Positive Control | |||
| Etoposide | 10 | ~40-60 | ~50-70 |
| 50 | ~80-95 | ~90-100 | |
| Novel Compound A | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Novel Compound B | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Percentage inhibition can be quantified by densitometry analysis of the gel bands.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[13] It is the concentration of the compound that is required to inhibit 50% of the enzyme's activity.[14][15]
-
Perform the inhibition assay with a range of concentrations of the novel compound.
-
Quantify the amount of product (relaxed DNA or decatenated minicircles) or remaining substrate (supercoiled DNA or catenated kDNA) for each concentration using densitometry software.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
IC50 Values for Novel Compounds
| Compound | IC50 (µM) - Relaxation Assay | IC50 (µM) - Decatenation Assay |
| Etoposide | ~47.5[4] | ~78.4[4] |
| Novel Compound A | ||
| Novel Compound B |
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro screening and characterization of novel Topoisomerase II inhibitors. By employing both the DNA relaxation and kDNA decatenation assays, researchers can effectively identify and quantify the inhibitory potential of new chemical entities. Accurate determination of IC50 values is essential for structure-activity relationship studies and for the selection of promising lead compounds for further development in the quest for novel anticancer therapeutics.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
- 10. inspiralis.com [inspiralis.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. topogen.com [topogen.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. courses.edx.org [courses.edx.org]
- 15. bio.libretexts.org [bio.libretexts.org]
how to measure the IC50 of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
An Application Note and Protocol for Measuring the IC50 of 6-benzyl-5,6-7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
The compound 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic scaffolds known for their potential as kinase inhibitors. The tetrahydropyrido[4,3-d]pyrimidine core is a key structural motif in molecules targeting protein kinases such as Cyclin-Dependent Kinases (CDKs) and Extracellular signal-Regulated Kinases (Erks), which are critical in cell cycle regulation and signaling pathways often dysregulated in cancer.[1][2] Therefore, determining the half-maximal inhibitory concentration (IC50) is a crucial step in characterizing its potency and potential as a therapeutic agent.[3][4] This document provides detailed protocols for determining the IC50 of this compound through two primary methodologies: a biochemical enzyme inhibition assay and a cell-based viability assay.
The IC50 value is a quantitative measure that indicates the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%.[5] It is a critical parameter for comparing the potency of different compounds and is highly dependent on experimental conditions.[3] These protocols offer a robust framework for generating reliable and reproducible IC50 data.
Protocol 1: Biochemical IC50 Determination via Kinase Inhibition Assay
This protocol describes how to measure the IC50 of the test compound against a purified protein kinase, such as CDK4/Cyclin D1, a likely target for this compound class. The assay measures the amount of substrate phosphorylation, which is inversely proportional to the inhibitor's activity.
Experimental Workflow: Biochemical Assay
Caption: Workflow for biochemical IC50 determination.
Materials and Reagents
-
Enzyme: Purified, recombinant human kinase (e.g., CDK4/Cyclin D1).
-
Substrate: Specific peptide substrate for the kinase (e.g., a derivative of Retinoblastoma protein, Rb).[4]
-
Test Compound: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Buffer: Optimized for kinase activity (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA).
-
ATP: Adenosine triphosphate solution.
-
Detection Reagent: A kit to measure kinase activity, such as ADP-Glo™, which measures ATP consumption via luminescence.
-
Controls: A known inhibitor for the target kinase (positive control) and DMSO (vehicle control).
-
Hardware: 96-well or 384-well plates (white, for luminescence), multichannel pipettes, microplate reader.
Experimental Protocol
-
Reagent Preparation: Prepare all reagents in the assay buffer. The final ATP concentration should be at or near its Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[3]
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well plate. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include wells for vehicle control (DMSO only) and a "no enzyme" negative control.[6]
-
Enzyme/Inhibitor Pre-incubation: Add the diluted enzyme to each well of the assay plate. Transfer the serially diluted test compound, positive control, and vehicle control to the appropriate wells. Allow the plate to pre-incubate at room temperature for 15-30 minutes to permit the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Start the kinase reaction by adding a master mix of the substrate and ATP to all wells.[8]
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[9]
-
Signal Detection: Terminate the reaction and measure the remaining ATP using a detection reagent like ADP-Glo™, following the manufacturer's protocol. This typically involves adding the ADP-Glo™ reagent, incubating, adding a kinase detection reagent, and measuring luminescence with a plate reader.[8] The luminescence signal is inversely proportional to kinase activity.
Protocol 2: Cell-Based IC50 Determination via MTT Assay
This protocol determines the compound's effect on the metabolic activity of a cancer cell line, which serves as a proxy for cell viability and proliferation.[10] The MTT assay is a colorimetric method where viable cells convert a yellow tetrazolium salt (MTT) into purple formazan crystals.[11][12]
Experimental Workflow: Cell-Based Assay
Caption: Workflow for cell-based IC50 determination using MTT.
Materials and Reagents
-
Cell Line: A relevant human cancer cell line (e.g., MDA-MB-231 breast cancer, HCT-116 colon cancer).[2]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in DMSO.
-
MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[10]
-
Hardware: 96-well flat-bottom cell culture plates, CO₂ incubator (37°C, 5% CO₂), multi-well spectrophotometer (plate reader).
Experimental Protocol
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow cells to attach.[13][14]
-
Compound Treatment: Prepare a serial dilution of the test compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.[8]
-
Incubation: Incubate the plate for a specified exposure period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into insoluble purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8][15]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
Data Analysis and Presentation
Data Analysis
-
Normalization: For the biochemical assay, calculate the percentage of inhibition for each concentration relative to the high (vehicle) and low (no enzyme) controls. For the cell-based assay, calculate the percentage of cell viability relative to the vehicle-treated control wells (representing 100% viability).[8][16]
-
% Inhibition = 100 x [1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)]
-
-
Curve Fitting: Plot the percentage of inhibition or viability against the logarithm of the inhibitor concentration.[17]
-
IC50 Calculation: Fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic function, using software like GraphPad Prism or an equivalent analysis tool.[18][19] The IC50 is the concentration of the compound that elicits a 50% response.[20]
Data Presentation
Summarize the quantitative results in clearly structured tables for easy comparison and reporting.
Table 1: Example Data for Biochemical Kinase Assay
| Compound Conc. (µM) | Log [Conc.] | Luminescence (RLU) | % Inhibition |
|---|---|---|---|
| 100 | 2.00 | 1,520 | 98.6 |
| 33.3 | 1.52 | 1,890 | 95.1 |
| 11.1 | 1.05 | 4,500 | 69.1 |
| 3.70 | 0.57 | 8,800 | 26.9 |
| 1.23 | 0.09 | 11,500 | 5.3 |
| 0.41 | -0.39 | 12,050 | 1.0 |
| 0.14 | -0.86 | 12,150 | 0.2 |
| 0 (Vehicle) | N/A | 12,180 | 0.0 |
| No Enzyme | N/A | 1,400 | 100.0 |
Table 2: Example Data for Cell-Based MTT Assay
| Compound Conc. (µM) | Log [Conc.] | Absorbance (570nm) | % Viability |
|---|---|---|---|
| 50 | 1.70 | 0.085 | 5.1 |
| 16.7 | 1.22 | 0.112 | 8.8 |
| 5.56 | 0.75 | 0.355 | 39.4 |
| 1.85 | 0.27 | 0.750 | 91.1 |
| 0.62 | -0.21 | 0.810 | 99.9 |
| 0.21 | -0.68 | 0.815 | 100.0 |
| 0.07 | -1.16 | 0.812 | 100.0 |
| 0 (Vehicle) | N/A | 0.814 | 100.0 |
| Blank (Media) | N/A | 0.060 | 0.0 |
Visualization of Potential Mechanism of Action
Given that the tetrahydropyrido[4,3-d]pyrimidine scaffold is common in CDK inhibitors, the compound likely interferes with cell cycle progression. The diagram below illustrates this potential mechanism.
Caption: Potential inhibition of the CDK4/6-Rb pathway.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BiochemSphere [biochemicalsci.com]
- 4. benchchem.com [benchchem.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 20. clyte.tech [clyte.tech]
Application Notes and Protocols for Evaluating Tetrahydropyrido[4,3-d]pyrimidine Efficacy in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. Compounds based on this core have shown promise in targeting various protein kinases, particularly those involved in cell cycle regulation and oncogenic signaling, such as Cyclin-Dependent Kinases (CDKs). Evaluating the efficacy of these compounds requires a suite of robust cell-based assays to characterize their anti-proliferative, pro-apoptotic, and target-specific effects.
These application notes provide detailed protocols for key cell-based assays to assess the cellular potency and mechanism of action of novel tetrahydropyrido[4,3-d]pyrimidine derivatives. The included assays are fundamental to the preclinical evaluation of potential anticancer agents.
Data Presentation: Efficacy of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
The following tables summarize the anti-proliferative and inhibitory activities of various tetrahydropyrido[4,3-d]pyrimidine compounds from published studies.
Table 1: Anti-proliferative Activity (IC50) of Tetrahydropyrido[4,3-d]pyrimidine Derivatives in Cancer Cell Lines.
| Compound ID | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Compound 7 | A375 | Melanoma | Proliferation | Low µM range | [1] |
| MCF7 | Breast Cancer | Proliferation | Low µM range | [1] | |
| HeLa | Endometrial Cancer | Proliferation | Low µM range | [1] | |
| A549 | Lung Cancer | Proliferation | Low µM range | [1] | |
| DU145 | Prostate Cancer | Proliferation | Low µM range | [1] | |
| Compound 20 | A375 | Melanoma | Proliferation | Low µM range | [1] |
| MCF7 | Breast Cancer | Proliferation | Low µM range | [1] | |
| HeLa | Endometrial Cancer | Proliferation | Low µM range | [1] | |
| A549 | Lung Cancer | Proliferation | Low µM range | [1] | |
| DU145 | Prostate Cancer | Proliferation | Low µM range | [1] | |
| Compound 8a | A549, H1975, MKN-45, SGC | Various | Anti-tumor | Not specified | [2] |
| Compound 9a | A549, H1975, MKN-45, SGC | Various | Anti-tumor | Not specified | [2] |
Table 2: Enzymatic Inhibitory Activity (IC50) of Tetrahydropyrido[4,3-d]pyrimidine Derivatives.
| Compound ID | Target Kinase | IC50 | Reference |
| Compound 8a | EGFR | 18.0 nM | [2][3] |
| Compound 9a | EGFR | 24.2 nM | [2][3] |
| Compound 9a | ATX | 29.1 nM | [2][3] |
| Compound 24 (ARN21929) | Topoisomerase II | 4.5 ± 1.0 µM | [1] |
Signaling Pathways and Experimental Workflows
CDK4/6 Signaling Pathway and Inhibition
The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle.[4][5] Many tetrahydropyrido[4,3-d]pyrimidine derivatives are designed to inhibit CDK4/6, leading to cell cycle arrest.[5]
Caption: Inhibition of the CDK4/6-Rb pathway by tetrahydropyrido[4,3-d]pyrimidines.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][8]
Caption: General workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyrido[4,3-d]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank (medium only). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Aspirate the medium containing the compound and add 100 µL of the MTT solution to each well.[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C.[6] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8][9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of >650 nm) using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[1][11] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[1][11]
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
-
Cell Treatment: Seed cells in 6-well plates and treat with the tetrahydropyrido[4,3-d]pyrimidine compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]
-
Washing: Discard the supernatant and wash the cell pellet once with 1-2 mL of ice-cold PBS. Centrifuge again and discard the supernatant.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL).[13][14] Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[14]
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14] Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. The cell populations are defined as follows:
Cell Cycle Analysis: Propidium Iodide Staining
This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][15] Treatment with a CDK inhibitor is expected to cause an accumulation of cells in the G0/G1 phase.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
-
Cell Treatment: Seed approximately 1 x 10⁶ cells in a 60 mm dish. After 24 hours, treat the cells with the desired concentrations of the tetrahydropyrido[4,3-d]pyrimidine compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a conical tube, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]
-
Incubation: Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.[12]
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16] The RNase A is crucial to prevent staining of double-stranded RNA.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[12]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8] This change is detected by measuring the amount of soluble protein remaining after a heat challenge.
References
- 1. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
Techniques for Assessing the Kinase Inhibitory Activity of Small Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a variety of common techniques used to assess the kinase inhibitory activity of small molecules. The methodologies cover biochemical, biophysical, and cell-based approaches, offering a comprehensive guide for inhibitor screening and characterization.
Overview of Kinase Inhibition Assessment
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors targeting kinases is a major focus of drug discovery.[2][3] Assessing the potency and selectivity of these inhibitors is crucial for their development as therapeutic agents or research tools.[1] This involves a multi-faceted approach utilizing a variety of in vitro and cell-based assays.
This guide outlines three major categories of assays:
-
Biochemical Assays: These assays directly measure the catalytic activity of a purified kinase enzyme and its inhibition by a small molecule.
-
Biophysical Assays: These methods measure the direct binding interaction between a kinase and an inhibitor.
-
Cell-Based Assays: These assays evaluate the effect of an inhibitor on kinase activity within a cellular context.
Biochemical Assays for Kinase Inhibitor Screening
Biochemical assays are the workhorse of initial high-throughput screening (HTS) campaigns to identify kinase inhibitors.[4] They directly measure the transfer of a phosphate group from ATP to a substrate, a process catalyzed by the kinase.
Common Biochemical Assay Formats
A variety of formats are available, each with its own advantages and disadvantages. The choice of assay often depends on the specific kinase, the scale of the screen, and available instrumentation.[1][5]
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP into a substrate.[6] | Gold standard, direct measurement, high sensitivity.[6] | Requires handling of radioactive materials, waste disposal issues. |
| Mobility Shift Assays | Electrophoretic separation of phosphorylated and non-phosphorylated substrates.[1] | Non-radioactive, reliable, suitable for HTS.[1][7] | May require specific peptide substrates. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[2][3] | High sensitivity, broad applicability, HTS compatible.[3] | Indirect measurement, potential for compound interference. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Utilizes Time-Resolved Fluorescence Resonance Energy Transfer to detect either substrate phosphorylation or inhibitor binding.[8] | Homogeneous (no-wash) format, ratiometric detection reduces interference.[9] | Requires specific antibodies or labeled reagents. |
Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol describes a general method for determining the IC50 value of a kinase inhibitor using the ADP-Glo™ Kinase Assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in DMSO. A 10-point, 1:3 serial dilution is recommended for an IC50 curve.[2]
-
Include a "no inhibitor" control with DMSO only.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[2]
-
Add 2.5 µL of the kinase solution to each well. The optimal kinase concentration should be determined empirically.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[2]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentrations of substrate and ATP should be at or near their Km values for the kinase.
-
Incubate the plate at 30°C for 60 minutes.[2]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate for 40 minutes at room temperature.[2]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Biophysical Assays for Measuring Kinase-Inhibitor Binding
Biophysical assays directly measure the binding affinity between a kinase and an inhibitor, providing key kinetic and thermodynamic data.[1] These methods are valuable for validating hits from primary screens and for lead optimization.
Common Biophysical Assay Formats
| Assay Format | Principle | Key Parameters Measured |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature (Tm) of a kinase upon inhibitor binding. | ΔTm, Kd (dissociation constant) |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the inhibitor binds to an immobilized kinase. | Kon (association rate), Koff (dissociation rate), Kd |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of an inhibitor to a kinase. | Kd, ΔH (enthalpy change), ΔS (entropy change) |
| Kinase Binding Assays (e.g., LanthaScreen™) | A competitive binding assay using a fluorescently labeled tracer that binds to the kinase active site. | Kd, Ki (inhibition constant) |
Experimental Protocol: Thermal Shift Assay (TSA)
This protocol provides a general method for performing a thermal shift assay to assess inhibitor binding.
Materials:
-
Purified kinase
-
Test inhibitor compound
-
SYPRO™ Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument with a thermal ramping capability
-
Thin-walled PCR plates
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the kinase at a final concentration of 2-5 µM and SYPRO™ Orange dye at a 5X final concentration in a suitable buffer.
-
Dispense the master mix into the wells of a PCR plate.
-
Add the test inhibitor to the wells at various concentrations. Include a DMSO control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO™ Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the transition in the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm in the presence of the inhibitor.
-
A positive ΔTm indicates that the inhibitor stabilizes the kinase, suggesting binding.
-
Cell-Based Assays for Kinase Inhibitor Activity
Cell-based assays are essential for evaluating the efficacy and selectivity of kinase inhibitors in a more physiologically relevant context.[10][11] These assays can provide insights into a compound's cell permeability, off-target effects, and its impact on downstream signaling pathways.
Common Cell-Based Assay Formats
| Assay Format | Principle | Information Gained |
| Cellular Phosphorylation Assays | Measures the phosphorylation of a specific kinase substrate within the cell using techniques like Western blotting, ELISA, or flow cytometry.[12][13] | Target engagement, downstream pathway modulation. |
| Cell Proliferation/Viability Assays | Determines the effect of the inhibitor on the growth and survival of cells that are dependent on the target kinase.[12] | Cellular potency, therapeutic potential. |
| Reporter Gene Assays | Utilizes a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the kinase signaling pathway.[9] | Pathway activity, functional cellular response. |
| NanoBRET™ Target Engagement Assays | Measures the binding of an inhibitor to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[12] | Intracellular target engagement, residence time. |
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
This protocol describes a general method for assessing the effect of a kinase inhibitor on the phosphorylation of a downstream substrate using Western blotting.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a predetermined amount of time. Include a DMSO control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate agonist.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 in a cellular context.
-
Data Presentation and Interpretation
Quantitative data from kinase inhibition assays should be presented in a clear and structured format to allow for easy comparison of compound activity and selectivity.
Table 1: Example Inhibitory Activity of Compound X against a Panel of Kinases
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[2]
The interpretation of IC50 values should consider the ATP concentration used in the assay, as this can significantly influence the apparent potency of ATP-competitive inhibitors.[1] For a more accurate measure of inhibitor affinity, the Ki value can be determined using the Cheng-Prusoff equation.[14]
Conclusion
The assessment of kinase inhibitor activity requires a combination of biochemical, biophysical, and cell-based assays. This multi-pronged approach provides a comprehensive understanding of a compound's potency, selectivity, and mechanism of action, which is essential for the successful development of novel kinase-targeted therapies. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust kinase inhibitor profiling studies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. pharma-iq.com [pharma-iq.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. caymanchem.com [caymanchem.com]
- 10. inits.at [inits.at]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
Application Notes: The Use of Palbociclib (6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one) in Xenograft Models
Introduction
Palbociclib, also known by its chemical name 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and developmental code PD-0332991, is a highly selective and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are critical regulators of the cell cycle, and their inhibition by Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][3] This action blocks the progression of the cell cycle from the G1 to the S phase, leading to cell cycle arrest in tumor cells.[1] Due to this mechanism, Palbociclib has shown significant anti-tumor activity in various preclinical xenograft models and has been approved for the treatment of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][4]
Mechanism of Action
Palbociclib specifically targets the CDK4/6-Cyclin D-Rb-E2F pathway, which is frequently deregulated in cancer.[5] By inhibiting CDK4 and CDK6, Palbociclib prevents the hyperphosphorylation of the Rb protein.[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and cell cycle progression into the S phase.[2][6] This targeted inhibition leads to a G1 cell cycle arrest and suppression of tumor cell proliferation.[3] The efficacy of Palbociclib is largely dependent on a functional Rb protein.[4][7]
Applications in Xenograft Models
Palbociclib has been extensively evaluated in various xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), across a range of cancer types.[8] These studies are crucial for assessing in vivo efficacy, determining optimal dosing schedules, and identifying potential biomarkers of response and resistance.
Key applications include:
-
Monotherapy Efficacy: Evaluating the single-agent anti-tumor activity of Palbociclib in different cancer models.[1]
-
Combination Therapies: Investigating synergistic or additive effects when combined with other anti-cancer agents, such as endocrine therapy, targeted therapies, or radiotherapy.[9][10][11]
-
Biomarker Discovery: Identifying genetic or molecular markers that predict sensitivity or resistance to Palbociclib, such as Rb status, p16INK4a expression, and CDK4 amplification.[5]
-
Resistance Mechanisms: Studying the development of acquired resistance to Palbociclib to inform the development of subsequent lines of therapy.[4]
Data Presentation: Efficacy of Palbociclib in Xenograft Models
The following tables summarize quantitative data from various in vivo xenograft studies, showcasing the anti-tumor efficacy of Palbociclib.
Table 1: Palbociclib in Breast Cancer Xenograft Models
| Cell Line/Model | Mouse Strain | Dose & Schedule | Outcome | Reference |
| HR-positive PDX | Not Specified | Not Specified | High sensitivity in chemo-naïve models | [8] |
| HR-negative PDX | Not Specified | Not Specified | Sensitivity observed in several models | [8] |
| MDA-MB-231Luc2+GFP+ | Not Specified | 100 mg/kg, 5 days/week | Inhibition of bone metastasis | [12] |
Table 2: Palbociclib in Other Cancer Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Strain | Dose & Schedule | Outcome | Reference |
| Glioblastoma | GBM6 (CDKN2A/B-deleted) | Not Specified | Not Specified | Significantly suppressed tumor cell proliferation and prolonged survival | [5] |
| Hepatocellular Carcinoma | Huh7 and PLC5 | Not Specified | Not Specified | Suppressed cell proliferation | [4] |
| Colon Carcinoma | Colo-205 | Mice | Not Specified | Marked tumor regression | [3][6] |
| Medulloblastoma (MYC-amplified) | Med-211FH (PDX) | Not Specified | 75 mg/kg | Rapid tumor regression and significant survival advantage | [13] |
| Various Cancers (PDX) | 23 PDX models | Not Specified | 100 mg/kg, 5 days/week (in combination with Sunitinib) | Synergistic inhibitory effect in 74% of models | [9] |
Experimental Protocols
This section provides a generalized protocol for conducting a xenograft study with Palbociclib, based on methodologies reported in the literature.
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, Colo-205 for colon cancer).[1]
-
Animals: Immunocompromised mice (e.g., female nude mice, NOD/SCID), typically 6-8 weeks old.[1]
-
Palbociclib (PD-0332991): Chemical grade.
-
Vehicle for Formulation: A common vehicle is 50 mM sodium lactate (pH 4).[4] Alternatively, it can be dissolved in filtered distilled deionized water.[1]
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Anesthetics: e.g., Ketamine and Xylazine.[11]
-
Calipers: For tumor measurement.
2. Experimental Workflow
3. Detailed Methodology
-
Cell Implantation:
-
Harvest cultured tumor cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
For orthotopic models, cells are implanted into the relevant organ, such as the brain for glioblastoma.[11]
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of general health and treatment toxicity.[1]
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.
-
Prepare the Palbociclib formulation. For example, to achieve a dose of 75 mg/kg, dissolve Palbociclib in the vehicle to a concentration of 7.5 mg/mL (assuming a 20g mouse and 200 µL gavage volume).[1]
-
Administer Palbociclib or vehicle to the respective groups, typically via oral gavage. A common schedule is daily administration for a set number of weeks or on a 5 days on/2 days off schedule.[9]
-
-
Endpoint and Data Analysis:
-
The study endpoint may be defined by a specific tumor volume, a predetermined time point, or signs of excessive morbidity.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry (e.g., for pRb, Ki-67), Western blotting, or gene expression analysis.[3][6]
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of Palbociclib. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess significance.
-
Palbociclib has demonstrated significant and reproducible anti-tumor activity in a wide array of preclinical xenograft models. Its specific mechanism of action, targeting the CDK4/6-Rb pathway, makes it a valuable tool for cancer research and a potent therapeutic agent. The provided protocols and data serve as a comprehensive resource for researchers and scientists designing and interpreting in vivo studies with this compound. Careful consideration of the tumor model, dosing regimen, and endpoint analysis is critical for obtaining robust and translatable results.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. gut.bmj.com [gut.bmj.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. aacr.org [aacr.org]
- 9. Palbociclib in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Determining Binding Affinity to PD-L1: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of immuno-oncology, the accurate determination of binding affinity to Programmed Death-Ligand 1 (PD-L1) is a critical step in the development of novel cancer therapeutics. These comprehensive application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a detailed guide to the most common and robust methods for quantifying the interaction between potential drug candidates and this key immune checkpoint protein.
Introduction: The Critical Role of the PD-1/PD-L1 Axis in Cancer Immunotherapy
The interaction between Programmed Death-1 (PD-1), a receptor expressed on activated T-cells, and its ligand, PD-L1, which can be highly expressed on tumor cells, represents a major mechanism of immune evasion by cancer.[1] The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T-cell, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1] Blocking this interaction with therapeutic agents, such as monoclonal antibodies or small-molecule inhibitors, can restore T-cell function and enable the immune system to recognize and eliminate cancer cells. Therefore, the precise measurement of the binding affinity of these agents to PD-L1 is paramount for their development and optimization.
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of its blockade by therapeutic inhibitors.
Methods for Determining PD-L1 Binding Affinity
A variety of robust and quantitative methods are available to determine the binding affinity of molecules to PD-L1. The choice of method often depends on the nature of the interacting molecules (e.g., small molecule, antibody), the desired throughput, and the specific information required (e.g., equilibrium constant, kinetic parameters).
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For PD-L1 binding, a direct or competition ELISA format can be used. In a common setup, recombinant PD-L1 is immobilized on a microplate, and the binding of a test molecule is detected using a specific antibody conjugated to an enzyme. The enzyme converts a substrate to a detectable signal, which is proportional to the amount of bound molecule.
Experimental Protocol (Competition ELISA):
-
Coating: Coat a 96-well microplate with recombinant human PD-L1 (e.g., 200 ng/well) in a suitable coating buffer (e.g., PBS, pH 7.4) and incubate overnight at 4°C.[2]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Add a fixed concentration of a known biotinylated PD-1 protein along with serial dilutions of the test compound (inhibitor). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the binding of the test compound.
References
Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, making the systematic evaluation of compounds like pyrimidine derivatives a critical area of research.[1] These application notes provide detailed protocols for assessing the in vitro antimicrobial activity of novel pyrimidine derivatives using two standard and widely accepted methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Susceptibility Test for qualitative assessment of antimicrobial sensitivity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5] This method is considered a gold standard for susceptibility testing and is essential for the evaluation of new antimicrobial compounds.
Experimental Protocol
Materials:
-
Sterile 96-well microtiter plates[4]
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Test pyrimidine derivatives
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Standard antibiotic (e.g., Ciprofloxacin) as a positive control
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Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
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Sterile saline or phosphate-buffered saline (PBS)
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0.5 McFarland turbidity standard[5]
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Spectrophotometer
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Incubator (35°C ± 2°C)[6]
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Micropipettes and sterile tips
Procedure:
-
Preparation of Pyrimidine Derivative Stock Solutions:
-
Dissolve the pyrimidine derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in CAMHB to achieve a working concentration twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
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From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
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Suspend the colonies in sterile saline or PBS.
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Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[6]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the working solution of the pyrimidine derivative to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation of the Microtiter Plate:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.[5]
-
Include a growth control well (CAMHB + inoculum) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[6]
-
-
Reading the MIC:
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The MIC is the lowest concentration of the pyrimidine derivative that completely inhibits visible growth of the organism.[6]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Data Presentation
The results of the broth microdilution assay should be summarized in a clear and structured table.
| Pyrimidine Derivative | Test Organism | MIC (µg/mL) |
| PD-01 | Staphylococcus aureus ATCC 25923 | 16 |
| PD-01 | Escherichia coli ATCC 25922 | 32 |
| PD-02 | Staphylococcus aureus ATCC 25923 | 8 |
| PD-02 | Escherichia coli ATCC 25922 | 64 |
| Ciprofloxacin (Control) | Staphylococcus aureus ATCC 25923 | 0.5 |
| Ciprofloxacin (Control) | Escherichia coli ATCC 25922 | 0.25 |
Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution MIC Assay.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[7][8] It is a widely used, simple, and cost-effective method for preliminary screening of antimicrobial activity.
Experimental Protocol
Materials:
-
Mueller-Hinton Agar (MHA) plates[8]
-
Sterile filter paper disks (6 mm diameter)
-
Test pyrimidine derivatives
-
Standard antibiotic disks as a positive control
-
Bacterial cultures
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Sterile cotton swabs[8]
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Pyrimidine Derivative Disks:
-
Dissolve the pyrimidine derivatives in a suitable volatile solvent.
-
Impregnate sterile filter paper disks with a known concentration of the pyrimidine derivative solution and allow the solvent to evaporate completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.[7]
-
-
Application of Disks:
-
Using sterile forceps, place the pyrimidine derivative-impregnated disks and standard antibiotic disks onto the surface of the inoculated MHA plate.
-
Ensure that the disks are placed at least 24 mm apart to avoid overlapping of the inhibition zones.[7]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or caliper.[8]
-
Data Presentation
The results of the disk diffusion assay should be recorded in a table, comparing the zones of inhibition for the test compounds and the standard antibiotic.
| Pyrimidine Derivative | Disk Concentration (µg) | Test Organism | Zone of Inhibition (mm) |
| PD-01 | 30 | Staphylococcus aureus ATCC 25923 | 18 |
| PD-01 | 30 | Escherichia coli ATCC 25922 | 14 |
| PD-02 | 30 | Staphylococcus aureus ATCC 25923 | 22 |
| PD-02 | 30 | Escherichia coli ATCC 25922 | 12 |
| Ciprofloxacin (Control) | 5 | Staphylococcus aureus ATCC 25923 | 25 |
| Ciprofloxacin (Control) | 5 | Escherichia coli ATCC 25922 | 30 |
Experimental Workflow Diagram
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Potential Mechanism of Action: Inhibition of Bacterial Signaling
Many antimicrobial agents exert their effects by disrupting essential cellular processes in bacteria. One such target is bacterial signaling pathways, which regulate a variety of functions crucial for survival and virulence. While the specific mechanisms of pyrimidine derivatives can vary, a plausible mode of action is the interference with two-component signal transduction systems. These systems are vital for bacteria to sense and respond to environmental changes.
Signaling Pathway Diagram
References
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. benchchem.com [benchchem.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common factors affecting the yield of pyridopyrimidinone synthesis?
A1: Low yields in the synthesis of pyridopyrimidinone derivatives can be attributed to several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical. For instance, studies on similar syntheses have shown that yield can vary significantly with temperature and solvent composition. One study found that the highest yields were achieved at 62.5 °C in anhydrous ethanol, with yields decreasing as the water content in the ethanol increased[1].
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Purity of Reactants and Reagents: The purity of the starting materials, such as 4-amino-1-benzylpiperidine-4-carboxamide and the formylating agent (e.g., formamidine acetate or ethyl formate), is crucial. Impurities can lead to side reactions and the formation of undesired byproducts.
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Moisture and Atmospheric Contamination: Many condensation reactions are sensitive to moisture. Ensuring anhydrous conditions through the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis of reactants and intermediates, thereby improving the yield.
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Inefficient Cyclization: The final cyclization step to form the pyrimidinone ring can be challenging. The choice of acid or base catalyst and the reaction temperature are key parameters to optimize for efficient ring closure.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Common side reactions in the synthesis of tetrahydropyridopyrimidines include:
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Incomplete Cyclization: The intermediate N-(1-benzyl-4-carbamoylpiperidin-4-yl)formamidine may not fully cyclize, remaining as a major impurity. To address this, you can try extending the reaction time, increasing the temperature, or using a stronger cyclization agent.
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Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation reactions. This can often be minimized by using more dilute reaction conditions or by slowly adding one of the reactants to the reaction mixture.
-
N-debenzylation: While less common under typical cyclization conditions, cleavage of the benzyl group can occur in the presence of certain catalysts or harsh acidic/basic conditions, particularly at elevated temperatures.
Q3: What are the recommended purification methods for this compound?
A3: The purification of the target compound typically involves:
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be an effective method for purification.
-
Silica Gel Column Chromatography: This is a common method for purifying polar, heterocyclic compounds. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. It is important to carefully select the solvent system to achieve good separation from impurities[2].
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature for the cyclization step (e.g., 60°C, 80°C, 100°C) and monitor the reaction progress by TLC or LC-MS. Studies have shown a direct correlation between increased temperature and increased yield in similar systems[1]. | Identification of the optimal temperature for maximum conversion to the desired product. |
| Incorrect Solvent System | If using a protic solvent like ethanol, ensure it is anhydrous. Consider switching to an aprotic solvent such as DMF or toluene to minimize side reactions like hydrolysis. The yield of similar reactions has been shown to be highest in anhydrous conditions[1]. | Improved yield due to the prevention of moisture-related side reactions. |
| Inefficient Catalyst | If using a base catalyst, screen different bases (e.g., sodium ethoxide, DBU, potassium carbonate). The choice of base can significantly impact the rate and efficiency of the cyclization. | Enhanced reaction rate and higher conversion to the product. |
| Impure Starting Materials | Verify the purity of the 4-amino-1-benzylpiperidine-4-carboxamide starting material by NMR or LC-MS. If necessary, purify it by recrystallization or chromatography before use. | Reduced side product formation and a cleaner reaction profile, leading to a higher isolated yield. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is an oil or wax | Try triturating the crude material with a non-polar solvent (e.g., diethyl ether, hexane) to induce crystallization. Seeding with a small crystal of the pure product can also be effective. | Conversion of the crude product into a solid form that is easier to handle and purify. |
| Poor separation on silica gel column | Optimize the mobile phase for column chromatography. Start with a non-polar solvent and gradually increase the polarity. A shallow gradient can improve the separation of closely eluting compounds. Dry loading the crude product onto silica gel can also enhance resolution[2]. | Improved separation of the desired product from impurities. |
| Product loss during workup | If performing an aqueous workup, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer. Back-extract the aqueous layer with an organic solvent to recover any dissolved product. | Increased recovery of the crude product before purification. |
Data Presentation
Table 1: Effect of Reaction Conditions on Pyridopyrimidinone Synthesis Yield (Analogous System)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | - | 60 | 12 | 0 |
| 2 | Toluene | ZnCl₂ | 60 | 12 | 0 |
| 3 | Toluene | DBU | 60 | 12 | 0 |
| 4 | Toluene | Na₂CO₃ | 60 | 12 | 0 |
| 5 | Toluene | KOH | 60 | 12 | 69 |
| 6 | Toluene | NaOH | 60 | 12 | 86 |
Data adapted from a study on a similar pyridopyrimidinone synthesis and illustrates the importance of base selection.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid (Key Precursor)
This protocol is based on a general procedure for the synthesis of the key piperidine intermediate.
-
Hydantoin Formation: A mixture of 1-benzyl-4-piperidone (1 equivalent), potassium cyanide (2.1 equivalents), and ammonium carbonate (2.15 equivalents) in a mixture of methanol and water is stirred at room temperature for 48 hours. The resulting precipitate, piperidine-4-spiro-5'-hydantoin, is collected by filtration.
-
Hydrolysis: The hydantoin intermediate is suspended in a solution of potassium hydroxide in a mixture of THF and water. The mixture is stirred for 4 hours. After an aqueous workup with acidification, the product, 4-amino-1-benzylpiperidine-4-carboxylic acid, is isolated as a solid.
Protocol 2: Synthesis of this compound
This is a general procedure that may require optimization.
-
Amide Formation (if starting from the carboxylic acid): The 4-amino-1-benzylpiperidine-4-carboxylic acid is first converted to the corresponding carboxamide. This can be achieved by activating the carboxylic acid (e.g., with a carbodiimide like EDC) and then reacting it with ammonia.
-
Cyclization: The 4-amino-1-benzylpiperidine-4-carboxamide (1 equivalent) and formamidine acetate (1.5 equivalents) are heated in a suitable solvent such as dimethylformamide (DMF) or ethanol at a temperature ranging from 80°C to 120°C for several hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) or by recrystallization from an appropriate solvent to afford the desired product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tetrahydropyrido[4,3-d]pyrimidine analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Synthesis & Reaction Optimization
Question 1: My multi-component reaction (MCR) for the synthesis of a tetrahydropyrido[4,3-d]pyrimidine analog is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in MCRs for this scaffold can stem from several factors. A systematic approach to optimization is recommended.
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal catalyst: The choice and amount of catalyst can significantly impact the yield. If using a catalyst, ensure it is active and consider screening other catalysts (e.g., acid or base catalysts). For instance, some syntheses benefit from catalysts like p-toluenesulfonic acid.
-
Solvent effects: The polarity of the solvent can influence the reaction rate and equilibrium. Experiment with a range of solvents with varying polarities. Some reactions proceed efficiently under solvent-free conditions.[1]
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure all reactants are of high purity.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the section on "Common Side Reactions" for more details.
Troubleshooting Workflow for Low Yield in MCR
References
Technical Support Center: Optimizing In Vivo Solubility of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the solubility of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one for in vivo studies. Given that approximately 40% of marketed drugs and up to 90% of new chemical entities are poorly water-soluble, addressing this challenge is a critical step in preclinical development.[1][2]
Frequently Asked Questions (FAQs)
Q1: My initial aqueous solubility assessment of this compound shows very low solubility. What are my next steps?
A1: Low aqueous solubility is a common hurdle. The next step is to conduct a systematic solubility screen using a variety of pharmaceutically acceptable excipients. This will help identify promising formulation strategies. Key approaches to consider include pH modification, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[3]
Q2: How do I choose the right solubilization strategy for my compound?
A2: The choice of strategy depends on the physicochemical properties of your compound, the intended route of administration, and the required dose. A tiered approach is often effective. Start with simpler methods like pH adjustment and co-solvents. If these are insufficient, explore more complex formulations such as surfactant-based systems (micelles), lipid-based formulations, or cyclodextrin complexation.[2][3] For parenteral administration, the choice of excipients is more restricted due to toxicity concerns.[1]
Q3: What are the most common excipients used to improve the solubility of poorly soluble drugs?
A3: A range of excipients can be employed to enhance solubility. The selection is critical and is guided by the drug's properties and the desired dosage form.[2] Below is a table summarizing common solubilizers and their mechanisms of action.
| Excipient Type | Examples | Mechanism of Action |
| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 300/400 | Reduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.[2][3] |
| Surfactants | Polysorbates (Tween®), Sodium Lauryl Sulfate (SLS), Cremophor® EL | Form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[2][3] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl ether-β-cyclodextrin (SBEβCD) | Form inclusion complexes with drug molecules, where the hydrophobic drug resides within the cyclodextrin cavity.[2][3] |
| Lipid-Based Systems | Medium-chain triglycerides (MCTs), Phospholipids (lecithin) | The drug is dissolved in a lipid vehicle, which can form emulsions or self-emulsifying drug delivery systems (SEDDS) in the gastrointestinal tract.[2][4] |
| Polymers | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC) | Can be used to create amorphous solid dispersions, preventing the drug from crystallizing and thereby increasing its dissolution rate.[2][5] |
Q4: Can I use a combination of excipients?
A4: Yes, combinations of excipients are often used to achieve the desired solubility and stability. For instance, a co-solvent might be used in conjunction with a surfactant to create a stable and effective formulation. It is crucial to assess the compatibility of the chosen excipients.
Q5: What are the potential pitfalls of using solubilizing excipients in in vivo studies?
A5: While essential, some excipients can have biological effects or toxicities, especially at high concentrations.[1] For example, some surfactants can cause irritation or immunogenic responses.[1] It is vital to use the lowest effective concentration of any excipient and to include vehicle control groups in your in vivo experiments to account for any effects of the formulation itself.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution or administration.
Root Cause Analysis:
-
Supersaturation and Precipitation: The formulation may create a supersaturated solution that is not stable upon dilution in aqueous media (e.g., blood or gastrointestinal fluids).
-
pH Shift: If solubility is pH-dependent, a change in pH upon administration can cause precipitation.
-
Incompatible Excipients: The chosen excipients may not be sufficient to maintain solubility under physiological conditions.
Troubleshooting Steps:
-
Re-evaluate Formulation: Consider using a different solubilization approach or a combination of excipients to improve stability. For instance, adding a polymer can sometimes inhibit precipitation from a supersaturated solution.
-
Assess pH-Dependent Solubility: Determine the compound's solubility at different pH values to understand if this is a contributing factor.
-
Conduct in vitro Dilution Studies: Before moving to in vivo studies, mimic the dilution effect by adding the formulation to physiological buffers to observe for any precipitation.
Issue 2: Poor or variable drug exposure observed in pharmacokinetic (PK) studies despite achieving solubility in the formulation.
Root Cause Analysis:
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In vivo Precipitation: The drug may be precipitating at the site of administration or in the gastrointestinal tract, leading to poor absorption.
-
Rapid Metabolism: The compound might be rapidly metabolized, leading to low systemic exposure.
-
Efflux Transporters: The compound could be a substrate for efflux transporters (e.g., P-glycoprotein) that limit its absorption.
Troubleshooting Steps:
-
Particle Size Reduction: Consider techniques like micronization or nanomilling to increase the surface area and dissolution rate of the drug, which can improve bioavailability.[3][6]
-
Lipid-Based Formulations: These can sometimes enhance oral absorption by taking advantage of lipid absorption pathways.[4]
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In vitro Permeability and Metabolism Assays: Use cell-based assays (e.g., Caco-2 for permeability) and microsomal stability assays to investigate if metabolism or efflux are limiting factors.[7]
Experimental Protocols
Protocol 1: Screening for Suitable Solubilizing Excipients
Objective: To identify the most effective excipients for solubilizing this compound.
Methodology:
-
Prepare stock solutions of various excipients (e.g., 20% w/v HPβCD, 10% v/v Tween 80, 50% v/v PEG 400) in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add an excess amount of the compound to a known volume of each excipient solution and a control (buffer alone).
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Compare the solubility in each excipient solution to the control to determine the fold-increase in solubility.
Protocol 2: Preparation and Evaluation of a Co-solvent-Based Formulation
Objective: To prepare and assess the stability of a co-solvent formulation for in vivo administration.
Methodology:
-
Based on initial screening, select a promising co-solvent system (e.g., 30% PEG 400, 10% Ethanol, 60% Saline).
-
Weigh the required amount of this compound and dissolve it in the co-solvent mixture with gentle vortexing or sonication.
-
Visually inspect the solution for clarity and the absence of particulates.
-
Perform a dilution test by adding a small volume of the formulation to a larger volume of a physiologically relevant buffer (e.g., 1:10 dilution in PBS) and observe for any signs of precipitation over time.
-
If the formulation is intended for parenteral administration, ensure it is sterile-filtered.
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance with Tetrahydropyrido[4,3-d]pyrimidine Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with novel tetrahydropyrido[4,3-d]pyrimidine inhibitors and related scaffolds to overcome acquired drug resistance in cancer therapy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are tetrahydropyrido[4,3-d]pyrimidine inhibitors and what is their primary application in overcoming resistance?
The tetrahydropyrido[4,3-d]pyrimidine core is a versatile heterocyclic scaffold used in the design of various kinase and enzyme inhibitors.[1][2] In the context of overcoming drug resistance, derivatives of the closely related pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds have been developed as fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[3][4] Their primary application is to target EGFR triple mutations (such as L858R/T790M/C797S), which confer resistance to third-generation TKIs like osimertinib in non-small cell lung cancer (NSCLC).[3][5]
Q2: What specific resistance mechanisms can these inhibitors address?
The most prominent resistance mechanism addressed is the EGFR C797S mutation .[6] Third-generation EGFR inhibitors bind covalently to the cysteine residue at position 797.[3] When this cysteine is mutated to a serine (C797S), covalent binding is no longer possible, rendering the inhibitors ineffective.[4][6] Novel pyrido[3,4-d]pyrimidine derivatives are designed to inhibit these C797S-mutant EGFRs through a non-covalent, ATP-competitive or allosteric mechanism.[3] Additionally, the broader tetrahydropyrido[4,3-d]pyrimidine class has been explored for inhibiting other targets implicated in cancer, such as Heat Shock Protein 90 (Hsp90), human topoisomerase II (topoII), and Autotaxin (ATX), which can be involved in different resistance pathways.[1][2][7]
Q3: How do I select the appropriate inhibitor and cell line for my experiment?
Selection depends on your research focus.
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For EGFR Resistance: If you are studying resistance to third-generation TKIs, you should use NSCLC cell lines harboring the specific triple mutation of interest (e.g., L858R/T790M/C797S or del19/T790M/C797S).[3] You would then select a fourth-generation inhibitor, such as a pyrido[3,4-d]pyrimidine derivative, designed to be active against that specific mutant.[5]
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For Other Targets: If you are investigating resistance mediated by pathways involving Hsp90 or TopoII, you would choose cell lines known to be dependent on these targets and select the corresponding tetrahydropyrido[4,3-d]pyrimidine inhibitor.[1][2]
It is crucial to use cell lines with well-characterized genetic backgrounds. Using primary cells from patients can provide more relevant data but presents challenges in sourcing and consistency.[8][9]
Q4: What are the key differences to consider between in vitro enzymatic assays and cell-based assays for these inhibitors?
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In Vitro Enzymatic Assays: These assays use a purified kinase (e.g., EGFRL858R/T790M/C797S) and measure the direct inhibition of its activity.[10] They are useful for determining an inhibitor's potency (e.g., IC50) against its isolated target without the complexities of a cellular environment.[11] However, results can be affected by assay conditions like ATP concentration.[12]
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Cell-Based Assays: These assays measure the inhibitor's effect on whole cells, such as inhibition of proliferation or induction of apoptosis.[8] They provide a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and engagement with cellular signaling pathways.[13] Discrepancies between in vitro and cellular results are common; for instance, a potent enzymatic inhibitor might show weak cellular activity due to poor membrane permeability.[14]
Section 2: Troubleshooting Guides
Guide 1: In Vitro Kinase Assays
Q: My IC50 values for the same inhibitor are inconsistent between experiments. What are the potential causes?
A: Inconsistent IC50 values are a common problem in kinase assays and can stem from several factors.
-
Reagent Variability:
-
Enzyme Activity: Ensure the recombinant kinase has been stored correctly (-80°C) and has not undergone multiple freeze-thaw cycles.[12] Verify its activity with a positive control.
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Use a consistent concentration across all experiments, ideally close to the Km value for ATP.[10][12]
-
Inhibitor Solubility: Confirm that your inhibitor is fully dissolved in the solvent (e.g., DMSO) before diluting it in the assay buffer. Poor solubility leads to inaccurate effective concentrations.[12]
-
-
Assay Conditions:
-
Reaction Time: Ensure the kinase reaction is in the linear range where substrate consumption is low (typically <20%). A time-course experiment can determine the optimal reaction duration.
-
Temperature: Enzyme activity is sensitive to temperature. Maintain a consistent temperature throughout the incubation.
-
-
Data Analysis:
-
Use consistent positive (e.g., DMSO vehicle) and negative (no enzyme) controls for data normalization.
-
Q: My inhibitor shows high potency in cell-based assays but weak activity in my in vitro kinase assay. Why?
A: This discrepancy can be perplexing but several factors could be at play.
-
Off-Target Effects: The inhibitor's potent effect in cells might be due to hitting other targets besides the one you are testing in vitro.[14] A broad kinome scan can help identify off-target activities.
-
Assay Conditions: Cellular ATP concentrations are in the millimolar range, whereas in vitro assays often use micromolar concentrations.[12] An inhibitor that is highly potent at low ATP levels may be less effective at the high ATP concentrations found in cells, suggesting your in vitro conditions may not be representative.
-
Indirect Mechanism: The compound might not inhibit the kinase directly but could be acting on an upstream activator or a downstream signaling component in the cellular context.
-
Prodrug Activation: The compound may be a prodrug that requires metabolic activation within the cell to become an active inhibitor. This activation would not occur in a purified in vitro system.
Guide 2: Cell-Based Assays
Q: My pyrido[3,4-d]pyrimidine inhibitor is not showing the expected anti-proliferative effect on my EGFR C797S mutant cell line. What should I check?
A: If a potent inhibitor fails to show cellular activity, consider the following:
-
Cell Line Integrity: Confirm the identity and mutation status (e.g., presence of L858R, T790M, and C797S) of your cell line via sequencing. Cell lines can change over time with passaging.[9]
-
Compound Permeability and Stability: The inhibitor may have poor cell membrane permeability or may be unstable in the cell culture medium.
-
Efflux Pumps: The resistant cells may overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell, preventing it from reaching its target.
-
Activation of Bypass Pathways: The cancer cells may have activated alternative survival pathways that bypass their dependency on EGFR signaling.[15] For example, activation of MET or HER2 pathways can confer resistance.
-
Assay Duration: The anti-proliferative effects may take longer to become apparent. Consider extending the incubation time of your assay (e.g., from 48h to 72h or 96h).
Q: How do I confirm that the inhibitor is hitting the intended EGFR target within the cell?
A: Target engagement can be confirmed using several methods:
-
Western Blotting: Treat the resistant cells with the inhibitor and perform a Western blot to assess the phosphorylation status of EGFR and its downstream effectors like AKT and ERK. A successful inhibitor should reduce the phosphorylation of these proteins in a dose-dependent manner.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of EGFR in inhibitor-treated cells compared to control cells indicates direct binding.
-
Co-immunoprecipitation: This can be used to see if the inhibitor disrupts protein-protein interactions that are dependent on EGFR kinase activity.
Section 3: Quantitative Data on Inhibitor Activity
Table 1: Inhibitory Activity of Pyrido[3,4-d]pyrimidine & Pyrido[2,3-d]pyrimidine Derivatives against Resistant EGFR Mutants
| Compound ID | Scaffold | Target EGFR Mutant | IC50 (nM) | Cell Line Proliferation IC50 (µM) | Reference |
| Compound 29 | Pyrido[3,4-d]pyrimidine | L858R/T790M/C797S | 7.2 | H1975: 0.40 | [4][5] |
| Compound 28 | Pyrido[2,3-d]pyrimidine | L858R/T790M/C797S | 27.5 | N/A | [4][5] |
N/A: Data not available in the cited sources.
Table 2: Inhibitory Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives Against Other Cancer Targets
| Compound ID | Target | IC50 (nM) | Cell Line Proliferation IC50 (µM) | Reference |
| Compound 9a | ATX | 29.1 | N/A | [7] |
| Compound 9a | EGFR (Wild-Type) | 24.2 | A549: >100, H1975: 10.1 | [7] |
| Compound 24 | Topoisomerase II | 4500 (4.5 µM) | N/A | [2] |
| Compound 10k | KRAS-G12D | 9 (0.009 µM) | Panc1: 2.22 | [14] |
| Compound 10c | KRAS-G12D | >10000 (>10 µM) | Panc1: 1.40 | [14] |
Section 4: Key Experimental Protocols
Protocol 1: General Kinase Activity Assay (Luminescence-Based)
This protocol is adapted for a typical luminescence-based kinase assay like ADP-Glo™ to measure the IC50 of an inhibitor.
-
Reagent Preparation:
-
Inhibitor Dilution: Prepare a serial dilution of the tetrahydropyrido[4,3-d]pyrimidine inhibitor in DMSO. Then, create a 4X working solution by diluting it in the kinase assay buffer.
-
Kinase Solution: Prepare a 2X solution of the purified recombinant kinase (e.g., EGFR triple mutant) in kinase assay buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of the peptide substrate and ATP in the kinase buffer. The ATP concentration should be at or near its Km.[12]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. Add 5 µL of buffer with DMSO for positive control wells.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls (which receive 10 µL of buffer).
-
Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).[12]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the generated ADP by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™).[11]
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all other wells.
-
Normalize the data where the positive control (DMSO) represents 100% kinase activity and a fully inhibited control represents 0% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability/Anti-Proliferation Assay (CCK-8)
This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to measure the effect of an inhibitor on cancer cell proliferation.
-
Cell Plating:
-
Seed the resistant cancer cells (e.g., H1975-C797S) into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours (or other desired time points).
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Protocol 3: Western Blotting for Target Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation in treated cells.
-
Cell Treatment and Lysis:
-
Plate resistant cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the inhibitor for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative reduction in p-EGFR levels.
-
Section 5: Diagrams and Visualizations
Caption: EGFR signaling pathway showing points of inhibition and resistance.
Caption: Workflow for screening inhibitors against resistant cell lines.
Caption: Troubleshooting logic for inconsistent IC50 values in kinase assays.
References
- 1. Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 6. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 7. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Permeability of Pyrimidine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with the cell permeability of pyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Issue 1: My pyrimidine-based compound exhibits low passive permeability in a PAMPA assay.
-
Question: I have a novel pyrimidine derivative that shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the likely causes and how can I improve it?
-
Answer: Low passive permeability in a PAMPA assay for a pyrimidine-based compound is often linked to its physicochemical properties. Key factors to consider are:
-
High Polarity: The pyrimidine ring itself is polar. The presence of additional polar functional groups (e.g., -OH, -NH2, -COOH) can significantly increase the polar surface area (PSA), hindering passage through the lipophilic artificial membrane. Some pyrimidine nucleoside analogs are reported to have low permeability due to their polar nature.
-
Low Lipophilicity (logP): A low octanol-water partition coefficient (logP) indicates a preference for the aqueous phase over the lipid membrane. For pyrimidine derivatives, this can be a significant barrier to passive diffusion.
-
Molecular Weight (MW): While pyrimidine itself is small, extensive substitutions can increase the molecular weight above 500 Da, which can negatively impact passive diffusion as per Lipinski's Rule of Five.[1][2]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors (a characteristic of some substituted pyrimidines) increases the energy required to move the compound from the aqueous environment into the lipid membrane.[1][3]
Troubleshooting Strategies:
-
Structural Modification: The most direct approach is to modify the compound's structure to increase its lipophilicity. This can be achieved by:
-
Introducing lipophilic groups (e.g., alkyl or aryl moieties).
-
Masking polar functional groups through esterification or amidation.
-
-
Formulation Approaches: For compounds with promising activity but poor solubility and permeability, formulation strategies can be employed. This includes the use of solubility enhancers or lipid-based delivery systems, although these are typically explored at a later stage of development.
-
Issue 2: My pyrimidine-based compound shows good PAMPA permeability but poor Caco-2 permeability.
-
Question: My compound appears to have good passive diffusion in the PAMPA assay, but its permeability is significantly lower in the Caco-2 cell model. What could explain this discrepancy?
-
Answer: This scenario strongly suggests the involvement of active cellular processes not present in the PAMPA model. The most common reasons are:
-
Active Efflux: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the cell.[4] Pyrimidine-based compounds can be substrates for these transporters. An efflux ratio (Papp B-A / Papp A-B) greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.
-
Poor Aqueous Solubility: While the compound might be permeable, low aqueous solubility can lead to precipitation in the aqueous environment of the cell culture medium, reducing the concentration of the compound available for absorption. This can be a particular issue for highly lipophilic pyrimidine derivatives.[5][6]
Troubleshooting Strategies:
-
Conduct a Bidirectional Caco-2 Assay: This will determine the efflux ratio and confirm if your compound is a substrate for efflux pumps.
-
Use Efflux Pump Inhibitors: Co-incubating your compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) can confirm the involvement of these specific transporters. A significant increase in the A-B permeability in the presence of an inhibitor points to active efflux. Some pyridopyrimidine derivatives have themselves been investigated as efflux pump inhibitors.[7]
-
Improve Solubility: If solubility is an issue, consider using a formulation with solubilizing excipients or modifying the compound to improve its solubility. For pyrazolo[3,4-d]pyrimidine derivatives, formulation with hydrophilic polymers has been shown to enhance water solubility.[5]
-
Issue 3: I am observing high variability and poor reproducibility in my Caco-2 permeability assays with a pyrimidine compound.
-
Question: The results from my Caco-2 assays with a specific pyrimidine analog are inconsistent between experiments. What are the potential sources of this variability?
-
Answer: Poor reproducibility in Caco-2 assays can stem from several factors, some of which may be exacerbated by the properties of your pyrimidine compound:
-
Compound Instability: Some pyrimidine derivatives can be unstable in aqueous solutions or may degrade in the presence of cellular enzymes. 5-aminopyrimidines, for instance, are known to undergo oxidation.[2]
-
Low Aqueous Solubility and Precipitation: As mentioned, if the compound's concentration in the dosing solution exceeds its aqueous solubility, it can precipitate, leading to variable and inaccurate permeability measurements.[6]
-
Cell Monolayer Inconsistency: Variations in the integrity and differentiation of the Caco-2 cell monolayer between experiments can lead to inconsistent results. This can be monitored by measuring the transepithelial electrical resistance (TEER).
-
DMSO Concentration: High concentrations of DMSO, often used to dissolve poorly soluble compounds, can be toxic to Caco-2 cells and compromise monolayer integrity.[8]
Troubleshooting Strategies:
-
Assess Compound Stability: Use analytical techniques like HPLC to check the stability of your compound in the assay buffer over the course of the experiment.
-
Measure Aqueous Solubility: Determine the kinetic or thermodynamic solubility of your compound in the assay buffer to ensure you are working below its solubility limit.
-
Monitor TEER: Regularly measure TEER values to ensure the integrity of your Caco-2 monolayers.
-
Optimize DMSO Concentration: Keep the final DMSO concentration in the assay medium as low as possible, typically below 1%.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for assessing the cell permeability of pyrimidine-based compounds.
Table 1: Physicochemical Properties and Lipinski's Rule of Five
| Property | Guideline (Lipinski's Rule of Five)[1][2] | Implication for Pyrimidine Compounds |
| Molecular Weight (MW) | < 500 Da | The basic pyrimidine core is small, but extensive substitutions can lead to violations. |
| logP (Lipophilicity) | < 5 | Can vary widely depending on substituents. Highly polar pyrimidines may have low logP, while heavily substituted analogs can be highly lipophilic. |
| Hydrogen Bond Donors | < 5 | The nitrogen atoms in the pyrimidine ring are acceptors. The number of donors depends on the substituents (e.g., -NH2, -OH groups). |
| Hydrogen Bond Acceptors | < 10 | The two nitrogen atoms in the pyrimidine ring are acceptors. The total number increases with certain functional groups (e.g., carbonyls, nitro groups). |
Table 2: Caco-2 Permeability Classification and Example Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption | Example Pyrimidine-Based Drugs (Papp A-B) |
| High | > 10 | Well absorbed (>90%) | Imatinib: ~13.5 |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) | 5-Fluorouracil: ~1.5 |
| Low | < 1 | Poorly absorbed (<50%) | Gemcitabine: ~0.1 |
Note: Papp values can vary depending on experimental conditions. The values provided are for illustrative purposes.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive permeability across a lipid membrane.
Methodology:
-
Membrane Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Prepare a solution of the test compound (e.g., 100 µM) in a buffer mimicking the pH of the small intestine (e.g., pH 6.5).
-
Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).
-
-
Assay Assembly: Add the acceptor solution to the wells of a 96-well acceptor plate. Place the lipid-coated filter plate (donor plate) on top of the acceptor plate.
-
Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Surface area of the membrane
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
2. Caco-2 Cell Permeability Assay
This assay assesses both passive and active transport across a monolayer of human intestinal cells.
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Bidirectional Permeability Assay:
-
Washing: Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) to remove culture medium.
-
Pre-incubation: Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
Dosing:
-
Apical to Basolateral (A → B) Transport: Add the test compound in transport buffer (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B → A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Calculation:
-
Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of drug transport
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor compartment
-
-
Efflux Ratio (ER): ER = Papp (B → A) / Papp (A → B)
-
Visualizations
Caption: Troubleshooting workflow for low cell permeability of pyrimidine compounds.
Caption: Comparison of transport mechanisms measured by PAMPA and Caco-2 assays.
References
- 1. Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
Technical Support Center: High-Throughput Screening for Topoisomerase II Inhibitors
Welcome to the technical support center for the refinement of high-throughput screening (HTS) for topoisomerase II (TOP2) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to TOP2 inhibitor screening assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during HTS for TOP2 inhibitors. The guides are presented in a question-and-answer format to directly address specific experimental issues.
Biochemical Assays: General Issues
Question: My negative control (DMSO/vehicle) is showing inhibition of topoisomerase II activity. What could be the cause?
Answer: Inhibition by the vehicle control, typically DMSO, can occur and is a common issue.[1] High concentrations of DMSO can interfere with the enzyme's activity.[2][3]
-
Solution: It is critical to include a solvent control to assess its effect on the reaction.[4][5] We recommend not exceeding a final DMSO concentration of 1-2% (v/v).[2][3] If higher concentrations are necessary, it is crucial to perform an enzyme titration in the presence of that specific DMSO concentration to adjust the amount of enzyme needed.[3] If the solvent continues to interfere, consider increasing the total reaction volume slightly.[4]
Question: I am observing a gradual decrease in signal or activity across my HTS plates. What is causing this assay drift?
Answer: Assay drift can be caused by several factors, including reagent degradation, temperature fluctuations, or instrument instability over the course of a long screening run.[6]
-
Solution: To mitigate drift, it is recommended to run plates in a randomized order.[6] Additionally, employing robust normalization methods, such as B-score, can help account for plate-to-plate variation.[6] Ensure that reagents, especially ATP and the enzyme, are stored correctly and that aliquots are freshly thawed for use.[4]
DNA Relaxation Assays
Question: In my DNA relaxation assay, the supercoiled DNA substrate is not being relaxed in the positive control (enzyme present, no inhibitor). What went wrong?
Answer: The most likely causes for a lack of relaxation are loss of enzyme activity or degradation of ATP, which is required for topoisomerase II activity.[4][7]
-
Solution:
-
Enzyme Activity: Use a fresh aliquot of topoisomerase II enzyme.[4] It's also advisable to perform an enzyme titration to determine the optimal amount needed for complete relaxation under your specific assay conditions.[3]
-
ATP: Use a fresh aliquot of ATP, as it can degrade with multiple freeze-thaw cycles.[4][7] The complete assay buffer containing ATP should be made fresh for each experiment.[8]
-
Decatenation Assays
Question: My positive control in the decatenation assay shows no release of minicircles from the kinetoplast DNA (kDNA). What is the problem?
Answer: Similar to the relaxation assay, the primary culprits are loss of enzyme activity or ATP degradation.[4]
-
Solution:
-
Enzyme: Use a fresh aliquot of the enzyme.[4] High concentrations of crude cell extracts can sometimes lead to the catenation of circular DNA, so it's important to use a range of enzyme concentrations.[4][5]
-
ATP: Ensure your ATP stock is fresh and has not undergone excessive freeze-thaw cycles.[4]
-
kDNA Substrate: Over time, kDNA substrate may spontaneously release some decatenated products. This is normal, but it is important to run a "kDNA only" lane as a negative control to monitor the integrity of the substrate.[9]
-
Question: I am seeing a smear of degradation products in my gel instead of distinct decatenated bands. What does this indicate?
Answer: A smear of DNA suggests the presence of nuclease contamination in your enzyme preparation or cell extract.[8][9] Nuclease activity will degrade the kDNA substrate.[8]
-
Solution: Nuclease-induced degradation is ATP-independent.[8] To confirm, run a control reaction without ATP. If the smearing persists, it points to nuclease contamination. Consider purifying your enzyme further or using a fresh, high-quality commercial source.
Cleavage Assays
Question: My positive control for a topoisomerase II poison (e.g., etoposide/VP-16) is not showing an increase in linear DNA. Why is this happening?
Answer: The goal of a TOP2 poison is to stabilize the cleavage complex, leading to an accumulation of linear DNA after treatment with a denaturing agent like SDS and digestion with proteinase K.[1] Failure to observe this can be due to several reasons:
-
Insufficient Enzyme: Cleavage assays are stoichiometric and may require more enzyme than relaxation or decatenation assays.[10]
-
Inefficient Protein Removal: The protein must be removed for the linear DNA band to resolve properly on the gel.[1]
-
Low Conversion: You should not expect 100% conversion of the substrate to linear DNA; the amount of cleavage can be low but still detectable.[11]
-
Solution:
-
Ensure you are using a sufficient amount of enzyme; typically 4-6 units for a standard reaction.[10]
-
Always include a proteinase K digestion step after stopping the reaction with SDS to remove the covalently bound topoisomerase.[1]
-
It is essential to run a known TOP2 poison like etoposide (VP-16) or teniposide (VM-26) as a positive control to confirm that linear DNA can be detected under your experimental conditions.[1][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between a topoisomerase II "poison" and a "catalytic inhibitor"?
A1: Topoisomerase II inhibitors can be broadly classified into two categories based on their mechanism of action:
-
Topoisomerase II Poisons (or Interfacial Poisons): These compounds, which include clinically used drugs like etoposide and doxorubicin, stabilize the covalent intermediate state of the enzyme's reaction, known as the cleavage complex.[4][12] This traps the enzyme on the DNA, leading to the accumulation of double-strand breaks after denaturation, which are cytotoxic to cells.[13]
-
Catalytic Inhibitors: These agents inhibit the catalytic activity of topoisomerase II without stabilizing the cleavage complex.[4] They can act in several ways, such as blocking the ATP-binding site (e.g., purine analogues), preventing the enzyme from binding to DNA, or inhibiting ATP hydrolysis (e.g., bisdioxopiperazines like ICRF-187).[14][15] These inhibitors do not generate the same level of DNA damage as poisons.[14]
Q2: How can I distinguish between a topoisomerase I and topoisomerase II inhibitor in my screening results?
A2: Assays using kinetoplast DNA (kDNA) are specific for topoisomerase II because topoisomerase I cannot decatenate this substrate.[4][16] If you are using a relaxation assay with supercoiled plasmid DNA, both topoisomerase I and II can relax the DNA.[4] However, topoisomerase II activity is ATP-dependent, while topoisomerase I is not. Therefore, running the relaxation assay in the absence of ATP can help differentiate between the two.[4]
Q3: What are the key differences between biochemical and cell-based assays for TOP2 inhibitor screening?
A3:
-
Biochemical Assays: These assays use purified enzymes and DNA substrates to directly measure the effect of a compound on the enzyme's activity (e.g., relaxation, decatenation, cleavage).[17] They are essential for determining the direct mechanism of action.[18]
-
Cell-Based Assays: These assays measure the effect of a compound on cells.[17] They can provide information on cell permeability, cytotoxicity, and the engagement of the target within a cellular context.[19] An example is the in vivo complex of enzyme (ICE) assay, which quantifies the formation of topoisomerase-DNA covalent complexes within cells.[4][5]
Q4: What causes false positives and false negatives in TOP2 inhibitor HTS?
A4:
-
False Positives: These are compounds that appear as "hits" but do not have true biological activity against the target.[6] Causes can include:
-
Compound autofluorescence or interference with the detection method.
-
Compound aggregation.
-
DNA intercalation, which can inhibit the enzyme's activity.
-
-
False Negatives: These are active compounds that are missed during screening.[6] Causes can include:
-
Low potency of the compound at the tested concentration.
-
Poor solubility or degradation of the compound in the assay buffer.
-
To address these, it's important to perform counter-screens and orthogonal assays to confirm hits.[6]
Data Presentation
Table 1: Troubleshooting Common Issues in Topoisomerase II HTS Assays
| Problem | Possible Cause | Recommended Solution | Citation |
| No DNA Relaxation/Decatenation in Positive Control | Loss of enzyme activity | Use a fresh aliquot of enzyme; perform enzyme titration. | [3][4] |
| Degradation of ATP | Use a fresh aliquot of ATP; prepare ATP-containing buffers fresh. | [4][7] | |
| Inhibition by Vehicle Control (e.g., DMSO) | Solvent interference with enzyme | Keep final DMSO concentration ≤ 1-2%; include a solvent control. | [2][3][4] |
| Smearing of DNA on Gel (Decatenation Assay) | Nuclease contamination | Confirm by running a reaction without ATP; use higher purity enzyme. | [8][9] |
| No Linear DNA in Cleavage Assay with TOP2 Poison | Insufficient enzyme | Increase enzyme concentration (cleavage assays are stoichiometric). | [10] |
| Incomplete protein removal | Ensure a thorough proteinase K digestion step. | [1] | |
| Assay Drift Across Plates | Reagent degradation, temperature fluctuation | Randomize plate order; use robust data normalization methods. | [6] |
Experimental Protocols
Protocol 1: Topoisomerase II Decatenation Assay
This protocol is adapted from methodologies described in several sources.[2][4][5]
1. Reaction Setup:
-
In a microcentrifuge tube, assemble the following on ice (for a 20 µL final volume):
-
Nuclease-free water (to final volume)
-
2 µL of 10x Topoisomerase II Reaction Buffer (final concentration 1x)
-
200 ng of kinetoplast DNA (kDNA)
-
Test compound dissolved in DMSO (or DMSO alone for control)
-
-
Note: The final concentration of DMSO should not exceed 2%.[2]
2. Enzyme Addition:
-
Add 1-5 units of purified human topoisomerase II to the reaction mixture. The optimal amount should be determined by titration.[5]
3. Incubation:
4. Stopping the Reaction:
-
Terminate the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye (containing Sarkosyl/SDS, bromophenol blue, and glycerol).[8][9]
5. Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[10]
-
Run the gel at 5-10 V/cm for 2-3 hours.[4]
-
Include decatenated and linearized kDNA markers for reference.[9]
6. Visualization:
-
Visualize the DNA bands using a UV transilluminator.[4] Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[4][9]
Mandatory Visualizations
Diagram 1: General Workflow for a Biochemical HTS Campaign for TOP2 Inhibitors
Caption: Workflow for HTS and validation of TOP2 inhibitors.
Diagram 2: Distinguishing TOP2 Poisons from Catalytic Inhibitors
Caption: Mechanisms of action for TOP2 poisons vs. catalytic inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. inspiralis.com [inspiralis.com]
- 3. inspiralis.com [inspiralis.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. topogen.com [topogen.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 11. topogen.com [topogen.com]
- 12. Broken by the Cut: A Journey into the Role of Topoisomerase II in DNA Fragility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. topogen.com [topogen.com]
- 17. opentrons.com [opentrons.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Erk2 Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of selective Erk2 kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high selectivity for Erk2 inhibitors?
Achieving high selectivity for Erk2 inhibitors is a significant challenge due to the high degree of homology within the mitogen-activated protein kinase (MAPK) family, particularly with its closely related isoform, Erk1. The ATP-binding pocket, the traditional target for kinase inhibitors, is highly conserved among hundreds of human kinases, making it difficult to develop inhibitors that selectively target Erk2 without affecting other kinases.[1][2] Off-target effects can lead to toxicity and limit the therapeutic window of the inhibitor. Furthermore, the dynamic nature of the Erk2 protein, which exists in different conformational states, adds another layer of complexity to designing selective inhibitors.[3][4]
Q2: What are the primary strategies to improve the selectivity of Erk2 inhibitors?
Several key strategies are being employed to enhance the selectivity of Erk2 inhibitors:
-
Targeting Allosteric Sites: Instead of competing with the abundant and highly conserved ATP, allosteric inhibitors bind to less conserved sites on the kinase, often inducing a conformational change that inactivates the enzyme.[3][5] This approach can offer greater selectivity as allosteric sites are more diverse among different kinases.
-
Developing Covalent Inhibitors: Covalent inhibitors form a permanent bond with a specific amino acid residue within the target protein.[6][7][8] By targeting a non-conserved cysteine, serine, or threonine residue near the active site, a high degree of selectivity can be achieved.
-
Exploiting Isoform-Specific Differences: Although Erk1 and Erk2 are highly similar, subtle differences in their amino acid sequences and structures can be exploited. Structure-based drug design can help in creating compounds that preferentially bind to Erk2 over Erk1.[9]
-
Targeting Substrate-Binding Domains: Erk2 interacts with its substrates through specific docking sites that are distinct from the ATP-binding pocket.[1][10] Inhibitors designed to block these protein-protein interactions can prevent the phosphorylation of specific substrates, leading to a more targeted therapeutic effect.[10][11]
-
Dual-Mechanism Inhibition: Some inhibitors not only block the catalytic activity of Erk2 but also prevent its activation by upstream kinases like MEK1/2.[12] This dual mechanism can lead to a more profound and selective inhibition of the Erk signaling pathway.
Q3: How can I experimentally determine the selectivity of my Erk2 inhibitor?
Determining the selectivity of an Erk2 inhibitor requires a multi-faceted approach involving both biochemical and cell-based assays:
-
Kinase Profiling Panels: The most comprehensive method to assess selectivity is to screen the inhibitor against a large panel of kinases.[13][14] Several commercial services offer panels of hundreds of kinases, providing a broad overview of the inhibitor's off-target activities.
-
Biochemical IC50 Assays: Determine the half-maximal inhibitory concentration (IC50) of your compound against Erk2 and a panel of closely related kinases (e.g., Erk1, p38, JNK). A significantly lower IC50 for Erk2 indicates selectivity.
-
Cell-Based Assays: Cellular assays are crucial to confirm that the inhibitor maintains its selectivity in a more physiological context. This can be done by monitoring the phosphorylation of specific downstream substrates of Erk2 (e.g., RSK) and comparing it to the substrates of other kinases.[15][16]
-
Chemoproteomics: This technique uses chemical probes to assess the engagement of an inhibitor with its target and other proteins directly in live cells, providing a global view of selectivity.[9]
Troubleshooting Guides
Problem 1: My Erk2 inhibitor shows significant off-target effects in cell-based assays, despite having good selectivity in biochemical assays.
-
Possible Cause: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, reducing their apparent potency and selectivity. Off-target kinases with lower sensitivity might be inhibited at the higher concentrations required for cellular efficacy.
-
Troubleshooting Steps:
-
Re-evaluate Cellular Potency: Determine the cellular EC50 for inhibiting Erk2 signaling (e.g., by measuring p-RSK levels). Compare this to the EC50 for off-target effects.
-
Consider Alternative Inhibition Mechanisms: Explore non-ATP competitive inhibitors, such as allosteric or substrate-binding site inhibitors, which are less likely to be affected by cellular ATP concentrations.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor to identify modifications that improve cellular potency and selectivity. Focus on moieties that can interact with less conserved regions of the Erk2 kinase.
-
Problem 2: My inhibitor is potent against Erk2 but shows poor isoform selectivity against Erk1.
-
Possible Cause: The high sequence and structural similarity between Erk1 and Erk2 makes achieving isoform selectivity challenging.
-
Troubleshooting Steps:
-
Structure-Based Design: Utilize co-crystal structures of your inhibitor bound to Erk2 to identify opportunities for modifications that can exploit the subtle differences between Erk1 and Erk2.
-
Computational Modeling: Employ computational methods to predict the binding affinity of your inhibitor to both Erk1 and Erk2, guiding the design of more selective compounds.
-
Focus on Substrate-Specific Inhibitors: Since Erk1 and Erk2 can have distinct substrates, developing inhibitors that block the interaction with specific substrates might offer a path to functional isoform selectivity.
-
Data Presentation
Table 1: Selectivity Profile of Representative Erk Kinase Inhibitors
| Inhibitor | Erk1 IC50 (nM) | Erk2 IC50 (nM) | Other Kinase Inhibition | Reference |
| Ulixertinib (BVD-523) | 0.3 | 0.04 | Highly selective | [2][17] |
| GDC-0994 | 6.1 | 3.1 | Strong and selective | [17] |
| Temuterkib (LY3214996) | 5 | 5 | Potent inhibition of both | [2][18] |
| SCH772984 | 4 | 1 | Highly selective | [18] |
| CC-90003 | ~10-20 | ~10-20 | Good kinase selectivity | [19] |
| KO-947 | 10 | 10 | Potent against both | [2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 Values
This protocol describes a general method for determining the potency of an inhibitor against Erk2 kinase using a radiometric assay.
-
Materials:
-
Recombinant active Erk2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)
-
ATP solution (including [γ-³²P]ATP)
-
Test inhibitor at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microtiter plate, add the kinase buffer, recombinant Erk2 enzyme, and the inhibitor solution. Incubate for 10-15 minutes at room temperature.
-
Add the substrate (MBP) to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP).
-
Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting to Assess Cellular Selectivity
This protocol outlines a method to evaluate the selectivity of an Erk2 inhibitor in a cellular context by analyzing the phosphorylation of downstream targets.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line with an activated MAPK pathway)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RSK, anti-total-RSK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).
-
Lyse the cells using the lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-RSK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total protein and a loading control (e.g., anti-total-RSK and anti-GAPDH) to ensure equal protein loading.
-
To assess selectivity, probe separate blots with antibodies against phosphorylated substrates of potential off-target kinases (e.g., anti-phospho-Akt for the PI3K pathway).
-
Quantify the band intensities to determine the concentration-dependent inhibition of Erk2 signaling and off-target pathways.
-
Visualizations
Caption: The canonical MAPK/Erk signaling cascade.
Caption: Workflow for assessing Erk2 inhibitor selectivity.
Caption: Logical relationship of Erk2 inhibitor strategies.
References
- 1. DSpace [archive.hshsl.umaryland.edu]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective, covalent inhibitor for ERK 1/2 | Poster Board #976 - American Chemical Society [acs.digitellinc.com]
- 7. Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isoform-selective activity-based profiling of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Off-Target Effects of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and Related Compounds
Disclaimer: Specific off-target effects for the compound 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one are not extensively documented in publicly available literature. This guide provides troubleshooting advice and frequently asked questions based on the broader class of tetrahydropyrido[4,3-d]pyrimidine derivatives and general principles of small molecule inhibitor research.
Frequently Asked Questions (FAQs)
Q1: I am starting experiments with a novel tetrahydropyrido[4,3-d]pyrimidine derivative. What is a recommended starting concentration range?
A good starting point for a new small molecule inhibitor is to test a wide concentration range. For initial cell-based assays, a common approach is to perform a dose-response curve starting from a high concentration (e.g., 10-100 µM) and performing serial dilutions down to the nanomolar range. This will help determine the IC50 value, which is the concentration of the inhibitor required to reduce a biological response by 50%.
Q2: My IC50 value is much higher than I expected based on similar published compounds. What could be the issue?
Several factors could contribute to a higher than expected IC50 value:
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Compound Integrity and Solubility: Verify the identity and purity of your compound. Poor solubility is a common issue with small molecule inhibitors.[1] Ensure the compound is fully dissolved in your stock solution (typically DMSO) and that the final concentration of the solvent in your cell culture medium is low (usually ≤ 0.5%) to avoid solvent-induced toxicity.[1]
-
Cell Line Resistance: The chosen cell line may be resistant to the inhibitor. This could be due to low expression of the intended target or the presence of drug efflux pumps that actively remove the compound from the cell.[1]
-
Inactive Compound: It is possible that the specific derivative you are testing is less active against your target of interest.
Q3: I am not observing any effect of my inhibitor, even at high concentrations. What troubleshooting steps can I take?
If you observe no effect, consider the following:
-
Target Expression: Confirm that the intended target of your inhibitor is expressed in your cell line. This can be verified using techniques like Western blotting or qPCR.[1] For cell surface targets, flow cytometry can be used.[1]
-
Cellular Uptake: The inhibitor may not be effectively entering the cells. A cellular uptake assay can be performed to determine if the compound is crossing the cell membrane.[1]
-
Incorrect Target Hypothesis: It's possible that the tetrahydropyrido[4,3-d]pyrimidine scaffold in your derivative does not inhibit the intended target. This scaffold is known to be versatile and can be optimized to target various proteins.
Q4: How can I be sure that the observed cellular effects are due to the inhibitor and not off-target effects?
This is a critical question in drug development. Several strategies can be employed:
-
Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to the intended target in a cellular context.
-
Knockout/Knockdown Experiments: The most rigorous validation involves testing your compound in cells where the putative target has been knocked out or its expression significantly reduced (e.g., using CRISPR/Cas9 or siRNA). If the compound's effect is diminished or absent in these cells compared to control cells, it strongly suggests on-target activity.[2]
-
Rescue Experiments: In some cases, you can "rescue" the effect of the inhibitor by overexpressing a downstream component of the signaling pathway that is independent of the inhibitor's target.
-
Kinase Profiling: Since many small molecule inhibitors have off-target kinase activity, performing a broad kinase profiling screen can identify unintended targets.[3]
Q5: What are some known targets of the tetrahydropyrido[4,3-d]pyrimidine scaffold?
Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been developed to target a range of proteins, including:
This highlights the versatility of the scaffold and the potential for off-target effects on these or other structurally related proteins.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in a Cell Viability Assay
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.[1] |
| Pipetting errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in multi-well plates | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or medium to maintain humidity.[1] |
Issue 2: Discrepancy Between Enzymatic Assay and Cellular Assay Potency
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | The compound may be a potent inhibitor of the purified protein but may not efficiently cross the cell membrane. Consider performing cellular uptake assays. |
| Drug efflux | The compound may be actively transported out of the cell by efflux pumps. This can be tested using efflux pump inhibitors. |
| Intracellular metabolism | The compound may be rapidly metabolized to an inactive form within the cell. |
| High protein binding in media | The compound may bind to proteins in the cell culture serum, reducing its effective concentration. |
Quantitative Data Summary
The following tables summarize reported IC50 values for various tetrahydropyrido[4,3-d]pyrimidine derivatives against different targets and cell lines. This data can provide a reference for expected potency.
Table 1: Inhibitory Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives Against Specific Enzymes
| Compound/Derivative | Target | IC50 | Reference |
| Compound 9a | ATX | 29.1 nM | |
| Compound 8a | EGFR kinase | 18.0 nM | [7] |
| Compound 9a | EGFR kinase | 24.2 nM | [7] |
| Compound 24 (ARN21929) | Topoisomerase II | 4.5 µM | |
| Compound 11f | PI3Kδ | Potent (exact value not stated) | [4] |
Table 2: Anti-proliferative Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 | Reference |
| Compounds 7h, 8a, 8c, 8d, 9a, 9d | A549, H1975, MKN-45, SGC | Preferable anti-tumor activities | |
| Compounds 1, 7, 20 | A375, MCF7, HeLa, A549, DU145 | Low micromolar range | |
| Compound ARN21929 | A375, MCF7, HeLa, A549, DU145 | > 100 µM | [5] |
| Compound V12 | Multiple cell lines | < 1 µM | [9] |
| Compound V13 | Multiple cell lines | < 1 µM | [9] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyrido[4,3-d]pyrimidine derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting to Assess Downstream Signaling
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., a phosphorylated downstream target) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Potential on-target and off-target effects on a signaling pathway.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of tetrahydropyrido[4,3-d]pyrimidine derivatives. Many compounds within this class exhibit promising therapeutic potential but are often challenged by poor aqueous solubility and extensive first-pass metabolism, leading to low and variable oral bioavailability.
This guide offers frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and comparative data to address common issues encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of our tetrahydropyrido[4,3-d]pyrimidine derivative after oral administration in rats. What are the likely causes?
A1: Low and variable oral bioavailability for this class of compounds typically stems from a combination of factors:
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Poor Aqueous Solubility: As weak bases, many tetrahydropyrido[4,3-d]pyrimidine derivatives exhibit pH-dependent solubility, being more soluble in the acidic environment of the stomach than in the neutral pH of the small intestine where most absorption occurs. Their often crystalline and lipophilic nature can lead to low dissolution rates.
-
Extensive First-Pass Metabolism: These compounds can be substrates for cytochrome P450 enzymes, particularly CYP3A4, located in the gut wall and liver. This can lead to significant metabolism before the drug reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from inside the intestinal cells back into the gut lumen, thereby limiting its net absorption.[1][2]
-
Chemical Instability: While less common, degradation in the acidic environment of the stomach can be a contributing factor.
Q2: What are the primary formulation strategies to improve the oral bioavailability of our poorly soluble tetrahydropyrido[4,3-d]pyrimidine derivative?
A2: Several formulation strategies can be employed to overcome solubility and dissolution challenges:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.[3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step and potentially enhancing lymphatic absorption to reduce first-pass metabolism.[5][6][7]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Salt Formation: Forming a salt of the basic tetrahydropyrido[4,3-d]pyrimidine core with an appropriate counterion can improve solubility and dissolution characteristics.[8]
Q3: Can chemical modification of our lead compound improve its oral bioavailability?
A3: Yes, a prodrug approach is a viable strategy. This involves chemically modifying the parent drug to create a new molecule (a prodrug) with improved physicochemical properties, such as increased aqueous solubility or enhanced membrane permeability.[8][9][10] Once absorbed, the prodrug is designed to be converted back to the active parent drug through enzymatic or chemical reactions in the body. For tetrahydropyrido[4,3-d]pyrimidine derivatives, functional groups that can be targeted for prodrug synthesis include secondary amines or other suitable handles.
Troubleshooting Guides
Issue 1: Low Apparent Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound is a P-gp substrate | Perform a bidirectional Caco-2 assay (A to B and B to A). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests P-gp mediated efflux. | If the efflux ratio is high, consider co-administration with a P-gp inhibitor in preclinical studies or redesigning the molecule to reduce P-gp substrate activity. |
| Low aqueous solubility in assay buffer | Increase the concentration of a co-solvent (e.g., DMSO) in the transport buffer (ensure it's non-toxic to cells at the used concentration). | Improved solubility should lead to a more accurate measurement of permeability. |
| Compound binds to plasticware | Use low-binding plates and pre-treat all plasticware with a solution of the compound. | Increased recovery of the compound in the assay. |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food effects | Conduct PK studies in both fasted and fed animals. | Determine if the presence of food significantly alters absorption. Lipid-based formulations can sometimes mitigate food effects. |
| Poor formulation stability | Assess the physical and chemical stability of the dosing formulation under the conditions of the study. | A stable formulation will ensure consistent dosing and reduce variability. |
| Inconsistent dosing | Ensure accurate and consistent administration of the formulation via oral gavage. | Reduced inter-animal variability in plasma concentration profiles. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Tetrahydropyridopyrimidine Derivative (Compound 13) in Mice
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Clearance (mL/min/kg) |
| IV | 3 | - | - | - | 46 |
| PO | 100 | 0.59 | - | - | - |
Data adapted from a study on tetrahydropyridopyrimidines as KRAS-G12C inhibitors.[11]
Table 2: Impact of Formulation Strategy on Oral Bioavailability of a Poorly Soluble Kinase Inhibitor (Cabozantinib) in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 | 800 | 100 |
| Lipid-Based Formulation (SEDDS) | 10 | 350 | 1600 | 200 |
Data is representative for a kinase inhibitor and illustrates the potential of lipid-based formulations to enhance oral absorption.[6][7]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a tetrahydropyrido[4,3-d]pyrimidine derivative in a lipid-based system to enhance its oral absorption.
Materials:
-
Tetrahydropyrido[4,3-d]pyrimidine derivative
-
Oil phase (e.g., Capmul MCM, Labrafac Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor RH 40, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients: Determine the solubility of the compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a clear glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant.
-
Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
-
Add the tetrahydropyrido[4,3-d]pyrimidine derivative to the mixture and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Emulsification Study: Add 1 mL of the prepared SEDDS to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a tetrahydropyrido[4,3-d]pyrimidine derivative and determine if it is a substrate for P-gp efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (24-well plate format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells for 21 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Apical to Basolateral (A→B) Transport: Add the test compound in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
-
Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments and quantify the compound concentration using a validated LC-MS/MS method.[12]
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculation of Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a tetrahydropyrido[4,3-d]pyrimidine derivative.
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
Dosing formulation (e.g., SEDDS or suspension)
-
Intravenous (IV) formulation (solubilized in a suitable vehicle like DMSO:PEG400)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize rats for at least 3 days before the study.
-
Divide rats into two groups: oral (PO) and intravenous (IV).
-
Administer the PO formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Administer the IV formulation via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the tetrahydropyrido[4,3-d]pyrimidine derivative in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, clearance, and half-life.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Troubleshooting decision tree for low oral bioavailability.
References
- 1. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein-mediated efflux as a major factor in the variance of absorption and distribution of drugs: modulation of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Plasma Stability of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the plasma stability of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and its analogs.
Troubleshooting Guides
This section addresses common issues encountered during plasma stability experiments and offers potential solutions.
Issue 1: Rapid degradation of the parent compound is observed in initial plasma stability screens.
-
Potential Cause 1: Enzymatic Hydrolysis. Plasma contains various esterases and amidases that can hydrolyze susceptible functional groups.[1][2] The lactam and amide bonds within the tetrahydropyridopyrimidinone core are potential sites for enzymatic cleavage.
-
Troubleshooting Steps:
-
Metabolite Identification: Perform LC-MS/MS analysis to identify the major metabolites formed during plasma incubation. This will help pinpoint the primary site of degradation.
-
Structural Modification:
-
Steric Hindrance: Introduce bulky substituents near the hydrolyzable bonds to sterically hinder enzyme access.
-
Electronic Modification: Introduce electron-withdrawing groups to decrease the reactivity of the carbonyl groups in the lactam and pyrimidinone rings.
-
Bioisosteric Replacement: Replace the lactam or other susceptible groups with more stable bioisosteres.
-
-
-
-
Potential Cause 2: Oxidation. Cytochrome P450 enzymes, although primarily found in the liver, can also be present in extrahepatic tissues and contribute to metabolism. The benzyl group is a potential site for oxidative metabolism.
-
Troubleshooting Steps:
-
Block Metabolic Hotspots: Introduce fluorine or other metabolically robust groups onto the benzyl ring to block potential sites of oxidation. For example, fluorination can significantly enhance metabolic stability.
-
Bioisosteric Replacement of Benzyl Group: Replace the benzyl group with a different aromatic or heteroaromatic ring that is less prone to oxidation. For instance, substituting a phenyl ring with a pyridine ring can sometimes increase robustness towards oxidation.
-
-
Issue 2: High variability in plasma stability data between experiments.
-
Potential Cause 1: Inconsistent Experimental Conditions. Minor variations in incubation time, temperature, or plasma source can lead to significant differences in results.
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to a standardized protocol for all experiments, including incubation times, temperature (37°C), and the concentration of the test compound.[3]
-
Consistent Plasma Source: Use pooled plasma from multiple donors to average out individual differences in enzyme activity. Ensure the plasma has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
-
Potential Cause 2: Issues with Compound Solubility or Non-specific Binding. Poorly soluble compounds may precipitate out of solution, leading to an inaccurate assessment of stability. Compounds may also bind non-specifically to the walls of the incubation tubes.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of your compound in the assay buffer before conducting stability studies.
-
Control Experiments: Include control samples without plasma to assess the non-enzymatic degradation and non-specific binding of the compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic liabilities of the this compound scaffold?
A1: The primary metabolic liabilities are likely:
-
Hydrolysis of the lactam ring: The cyclic amide bond in the tetrahydropyridinone ring system can be susceptible to hydrolysis by plasma amidases.
-
Oxidation of the benzyl group: The benzylic position is prone to oxidation by cytochrome P450 enzymes.
-
Hydrolysis of the pyrimidinone amide: The amide bond within the pyrimidinone ring is another potential site for enzymatic hydrolysis.
Q2: What structural modifications can I make to the benzyl group to improve plasma stability?
A2: To address potential oxidation of the benzyl group, consider the following modifications:
-
Introduction of Fluorine: Replacing hydrogen atoms on the aromatic ring with fluorine can block sites of oxidation and increase metabolic stability.
-
Bioisosteric Replacement: Replace the phenyl ring with a less metabolically active ring system. Examples of bioisosteres for a benzene ring include pyridine, thiophene, or even saturated bicyclic systems like bicyclo[1.1.1]pentane.
Q3: How can I protect the lactam ring from hydrolysis?
A3: To improve the stability of the lactam ring, you can:
-
Introduce Steric Shields: Add substituents near the lactam carbonyl to physically block the approach of hydrolytic enzymes.
-
Electronic Modulation: Incorporate electron-withdrawing groups to reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.
Q4: What is a standard protocol for an in vitro plasma stability assay?
A4: A typical protocol involves:
-
Incubating the test compound (e.g., at a final concentration of 1 µM) with plasma (from human, rat, or mouse) at 37°C.[1][3]
-
Collecting aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminating the reaction by adding a protein precipitation agent like acetonitrile, often containing an internal standard.[1]
-
Centrifuging the samples to remove precipitated proteins.
-
Analyzing the supernatant by LC-MS/MS to quantify the remaining parent compound.[1]
-
Calculating the percentage of compound remaining at each time point relative to the 0-minute sample and determining the half-life (t½).
Quantitative Data Summary
The following table summarizes hypothetical plasma stability data for different modifications of the parent compound to illustrate the potential impact of the suggested strategies.
| Compound ID | Modification | Half-life (t½) in human plasma (min) | % Remaining at 60 min |
| Parent | This compound | 25 | 15 |
| Mod-01 | Introduction of a fluorine atom at the 4-position of the benzyl ring | 75 | 60 |
| Mod-02 | Replacement of the benzyl group with a 2-pyridyl group | 90 | 70 |
| Mod-03 | Addition of a methyl group adjacent to the lactam carbonyl | 45 | 35 |
| Mod-04 | Combination of Mod-02 and Mod-03 | >120 | 95 |
Experimental Protocols
Detailed Protocol for In Vitro Plasma Stability Assay
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Plasma Preparation: Thaw frozen pooled plasma (e.g., human, rat) at 37°C.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add the test compound stock solution to the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.5%).
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard to precipitate the plasma proteins and stop the enzymatic reaction.
-
Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the rate constant of degradation (k). The half-life (t½) is calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for the in vitro plasma stability assay.
Caption: Potential metabolic pathways for the parent compound in plasma.
Caption: Logical relationship between stability issues and modification strategies.
References
Validation & Comparative
A Comparative Analysis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and Established PD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The advent of immune checkpoint inhibitors has revolutionized oncology, with antibodies targeting the Programmed Death-1 (PD-1) receptor achieving remarkable success in treating various malignancies. This guide provides a comparative overview of the well-established PD-1 inhibitors, Nivolumab and Pembrolizumab, and the compound 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. While Nivolumab and Pembrolizumab are monoclonal antibodies that block the PD-1 pathway, current research indicates that this compound targets different cellular mechanisms, primarily as an inhibitor of topoisomerase II, autotaxin (ATX), and epidermal growth factor receptor (EGFR). This guide will objectively present the available experimental data to highlight their distinct mechanisms of action.
The PD-1/PD-L1 Signaling Pathway and its Inhibition
The interaction between the PD-1 receptor on activated T-cells and its ligands, PD-L1 and PD-L2, on tumor cells is a critical immune checkpoint that suppresses the anti-tumor immune response.[1][2] This pathway is hijacked by cancer cells to evade immune surveillance.[3] PD-1 inhibitors, such as Nivolumab and Pembrolizumab, are monoclonal antibodies that bind to the PD-1 receptor, preventing its interaction with PD-L1 and PD-L2.[4][5] This blockade restores the T-cell's ability to recognize and attack cancer cells.[6][7]
Figure 1: PD-1/PD-L1 signaling pathway and the mechanism of action of PD-1 inhibitors.
Overview of Known PD-1 Inhibitors
Nivolumab and Pembrolizumab are humanized monoclonal antibodies that have been extensively studied and are approved for the treatment of a wide range of cancers.[8][9][10][11][12] Their primary mechanism of action is the blockade of the PD-1 receptor.[13][14][15][16]
| Inhibitor | Type | Target | Mechanism of Action |
| Nivolumab (Opdivo) | Human IgG4 monoclonal antibody[4] | PD-1[4] | Blocks the interaction of PD-1 with its ligands, PD-L1 and PD-L2, restoring anti-tumor T-cell response.[4][7] |
| Pembrolizumab (Keytruda) | Humanized IgG4 monoclonal antibody[14] | PD-1[14] | Binds to the PD-1 receptor and blocks its interaction with PD-L1 and PD-L2, leading to the reactivation of T-cells.[5][6] |
This compound: An Alternative Mechanism of Action
In contrast to the immunomodulatory action of PD-1 inhibitors, current scientific literature indicates that this compound and its derivatives act through different pathways. Studies have identified this class of compounds as inhibitors of topoisomerase II, enzymes that are critical for managing DNA topology during replication and transcription.[17][18] Furthermore, derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been explored as dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR), and as inhibitors of the Erk2 kinase.[19][20]
There is currently no published experimental data to suggest that this compound functions as a PD-1 inhibitor. Its anti-cancer properties, as suggested by available research, are likely attributable to its effects on these other well-established cancer targets.
| Compound | Type | Primary Targets | Mechanism of Action |
| This compound & Derivatives | Small molecule | Topoisomerase II, ATX, EGFR, Erk2[17][18][19][20] | Induces DNA damage by inhibiting topoisomerase II; blocks signaling pathways related to cell proliferation and survival by inhibiting ATX, EGFR, and Erk2.[17][19][20] |
Experimental Protocols
Homogeneous Time Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This assay is commonly used to screen for inhibitors of the PD-1/PD-L1 interaction.
Figure 2: A simplified workflow for a PD-1/PD-L1 HTRF assay.
Methodology:
-
Recombinant human PD-1 protein tagged with d2 and human PD-L1 protein tagged with Europium cryptate are used.
-
The test compound (e.g., a potential small molecule inhibitor) is incubated with the tagged proteins in an appropriate assay buffer.
-
If the compound does not inhibit the interaction, PD-1-d2 and PD-L1-Europium bind, bringing the d2 and Europium in close proximity, resulting in a high FRET signal.
-
If the compound inhibits the interaction, the FRET signal is reduced.
-
The signal is read on a compatible plate reader, and the IC50 value is calculated from a dose-response curve.
Topoisomerase II Decatenation Assay
This assay is used to assess the inhibitory activity of compounds against topoisomerase II.
Methodology:
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Human topoisomerase II is incubated with kDNA in the presence of ATP and the test compound.
-
Topoisomerase II, if active, will decatenate the kDNA into individual minicircles.
-
The reaction products are separated by agarose gel electrophoresis.
-
In the presence of an effective inhibitor, the decatenation of kDNA is prevented, and the DNA remains as a high molecular weight network at the top of the gel.
Conclusion
The comparison between this compound and established PD-1 inhibitors like Nivolumab and Pembrolizumab reveals a fundamental difference in their mechanisms of action. While Nivolumab and Pembrolizumab are immunotherapies that target the PD-1/PD-L1 immune checkpoint, this compound and its derivatives have been shown to act on intracellular targets such as topoisomerase II, ATX, EGFR, and Erk2. This guide highlights the importance of understanding the specific molecular targets of anti-cancer agents for their effective development and clinical application. Future research may explore the potential for synergistic effects by combining these mechanistically distinct classes of compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nivolumab - NCI [dctd.cancer.gov]
- 5. keytrudahcp.com [keytrudahcp.com]
- 6. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 7. Nivolumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Key Developments in PD-(L)1 Inhibitors [delveinsight.com]
- 11. drugs.com [drugs.com]
- 12. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 13. Nivolumab - Wikipedia [en.wikipedia.org]
- 14. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the novel compound, 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, as a topoisomerase II (Topo II) inhibitor. Due to the limited publicly available data on this specific compound, this analysis utilizes data from a highly potent analog within the same tetrahydropyrido[4,3-d]pyrimidine scaffold, compound 24 (ARN21929), which has a reported IC50 of 4.5 ± 1.0 µM for Topo II inhibition.[1][2] This guide will objectively compare its performance with the well-established Topo II inhibitors, etoposide and doxorubicin, supported by experimental data and detailed protocols.
Performance Comparison: Novel Inhibitor vs. Established Drugs
The inhibitory potential of the tetrahydropyrido[4,3-d]pyrimidine scaffold, represented by its potent analog, is benchmarked against etoposide and doxorubicin. The following tables summarize their half-maximal inhibitory concentrations (IC50) for Topo II activity and their cytotoxic effects on various cancer cell lines.
| Compound | Assay Type | Target | IC50 Value (µM) |
| Tetrahydropyrido[4,3-d]pyrimidine Analog (ARN21929) | Topoisomerase II Inhibition | Human Topo II | 4.5 ± 1.0[1][2] |
| Etoposide | Topoisomerase II Decatenation | Human Topo IIα | 47.5 ± 2.2[3] |
| Topoisomerase II Inhibition | - | 59.2[4] | |
| Topoisomerase II Inhibition | - | 78.4[3] | |
| Doxorubicin | Topoisomerase I Inhibition | Human Topo I | 0.8[5] |
Table 1: Comparative In Vitro Topoisomerase II Inhibitory Activity. This table highlights the direct inhibitory effects of the compounds on topoisomerase II enzyme activity.
| Compound | Cell Line | IC50 Value (µM) |
| Etoposide | BGC-823 (Gastric Cancer) | 43.74 ± 5.13[4] |
| HeLa (Cervical Cancer) | 209.90 ± 13.42[4] | |
| A549 (Lung Cancer) | 139.54 ± 7.05[4] | |
| MOLT-3 (Leukemia) | 0.051[4] | |
| OsACL (Osteosarcoma) | 1[6] | |
| U2OS (Osteosarcoma) | 0.08[6] | |
| Doxorubicin | HTETOP | 0.52[7] |
| OsACL (Osteosarcoma) | 0.04[6] | |
| U2OS (Osteosarcoma) | 0.02[6] |
Table 2: Comparative Cytotoxicity in Cancer Cell Lines. This table showcases the cytotoxic effects of the established inhibitors across a range of cancer cell lines. Data for the novel compound's cytotoxicity is not yet publicly available.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[8] They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks.[8] Topo II inhibitors, such as etoposide and doxorubicin, act as "poisons" by stabilizing the covalent intermediate complex between Topo II and the cleaved DNA.[3][8] This prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs, cell cycle arrest, and ultimately, apoptosis.[3]
Caption: Signaling pathway of Topoisomerase II inhibition by poisons.
Experimental Protocols
The validation of a novel Topo II inhibitor typically involves a series of in vitro assays. The following are detailed methodologies for key experiments.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of Topo II to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA). Inhibitors will prevent the release of individual minicircles.[9][10]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer
-
10 mM ATP
-
Stop Buffer/Loading Dye (containing SDS and a tracking dye)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Test compound (this compound) and controls (etoposide, doxorubicin, DMSO)
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
0.5 µg of kDNA
-
Serial dilutions of the test compound or control inhibitors.
-
Nuclease-free water to a final volume of 18 µL.
-
-
Initiate the reaction by adding 2 µL of diluted Topoisomerase II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light.
Expected Results:
-
Negative Control (no enzyme): A single band of high molecular weight catenated kDNA at the top of the gel.
-
Positive Control (enzyme, no inhibitor): Decatenated kDNA minicircles migrating into the gel.
-
Inhibitor-treated samples: A dose-dependent decrease in the amount of decatenated minicircles and an increase in the catenated kDNA band.
Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and controls for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The tetrahydropyrido[4,3-d]pyrimidine scaffold, as represented by its potent analog ARN21929, demonstrates significant potential as a novel class of topoisomerase II inhibitors.[1][2] Its in vitro inhibitory activity against human Topo II is noteworthy, especially when compared to the established drug etoposide. Further investigation into the cytotoxicity of this compound across a panel of cancer cell lines is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a standardized framework for the continued validation and characterization of this and other promising new chemical entities targeting topoisomerase II.
References
- 1. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different tetrahydropyrido[4,3-d]pyrimidine synthesis routes
A Comparative Guide to the Synthesis of Tetrahydropyrido[4,3-d]pyrimidines
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a key focus for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of different synthetic routes to this important core, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparative Analysis of Synthetic Routes
Several synthetic strategies have been developed to construct the tetrahydropyrido[4,3-d]pyrimidine ring system. The choice of a particular route often depends on the desired substitution pattern, availability of starting materials, and desired reaction efficiency. Below is a summary of key synthetic approaches with their respective advantages and disadvantages.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Yields (%) | Key Advantages | Key Disadvantages | Reference |
| Route 1: From 4-Piperidinones | 1-Benzylpiperidin-4-one, Alkyl/Aryl Cyanides or Thiocyanates | Triflic anhydride, CH2Cl2 | 45-65 | Facile and straightforward access to the core structure. | Moderate yields, use of expensive triflic anhydride. | [1] |
| Route 2: From Substituted Piperidin-4-one-3-carboxylate Esters | Substituted piperidin-4-one-3-carboxylate esters, Amidines | Basic conditions | Not specified | Access to structurally similar tetrahydropyrido[4,3-d]pyrimidinones. | Limited data on yields and scope in the provided search results. | [1] |
| Route 3: Multicomponent Reactions | Aldehydes, Amines, 6-[2-(dimethylamino)vinyl]-1,3-dimethyluracil | Microwave irradiation, solvent- and catalyst-free | Excellent | High efficiency, short reaction times, and operational simplicity. | May require specific starting materials for the multicomponent setup. | [2] |
Experimental Protocols
Route 1: Synthesis from 1-Benzylpiperidin-4-one
This method provides a direct approach to the tetrahydropyrido[4,3-d]pyrimidine core.[1]
General Procedure:
-
To a solution of 1-benzylpiperidin-4-one (1.0 equiv) in dichloromethane (CH2Cl2), add the corresponding alkyl or aryl cyanide or thiocyanate (2.4 equiv).
-
Cool the mixture and add triflic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Upon completion, quench the reaction and perform an appropriate work-up and purification by column chromatography to afford the desired tetrahydropyrido[4,3-d]pyrimidine derivative.
Route 3: Microwave-Promoted Three-Component Aza-Diels-Alder Reaction
This route offers an efficient and environmentally friendly approach to dihydropyrido[4,3-d]pyrimidine derivatives.[2]
General Procedure:
-
In a microwave-safe vessel, mix the aldehyde, amine, and 6-[2-(dimethylamino)vinyl]-1,3-dimethyluracil.
-
Irradiate the mixture in a microwave reactor under solvent- and catalyst-free conditions.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the product, typically by recrystallization or column chromatography, to yield the dihydropyrido[4,3-d]pyrimidine derivative in excellent yield.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Route 1: Synthesis from 4-Piperidinones.
References
Comparative Analysis of the Cross-Reactivity Profile of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds based on the 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold. While specific cross-reactivity data for this exact molecule is not extensively published, a review of derivatives from the broader 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine chemical series reveals a scaffold with diverse biological targets and a tunable selectivity profile. This guide summarizes key findings, presents comparative data on the inhibition of various protein kinases and enzymes, and provides standardized experimental protocols for assessing inhibitor selectivity.
I. Overview of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Multi-Target Landscape
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a versatile scaffold that has been successfully utilized to develop inhibitors for a range of important biological targets. Research has demonstrated that modifications to this core structure can yield compounds with high potency and varying degrees of selectivity for targets including, but not limited to, Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), Phosphoinositide 3-Kinase delta (PI3Kδ), Epidermal Growth Factor Receptor (EGFR), Autotaxin (ATX), and Extracellular signal-regulated kinase 2 (Erk2).[1][2][3][4] This inherent adaptability makes a thorough understanding of the potential for off-target effects, or cross-reactivity, a critical aspect of the development of any new therapeutic candidate based on this scaffold.
II. Comparative Selectivity Profiles of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
The following tables summarize the inhibitory activities of various derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold against their primary targets and a selection of off-targets. This data is compiled from multiple studies and is intended to provide a comparative overview of the selectivity that has been achieved with this chemical class.
Table 1: Selectivity of CaMKII Inhibitors
| Compound | Primary Target | IC50 (nM) | Off-Target Kinases | Fold Selectivity |
| 8p | CaMKII | 2.4 | PKA, PKC, CDK2, GSK3β, ROCK | >100-fold |
| KN-93 | CaMKII | 60 | - | - |
Data sourced from a study on potent and highly selective CaMKII inhibitors, demonstrating that the tetrahydropyrido[4,3-d]pyrimidine scaffold can yield highly selective compounds.[3]
Table 2: Selectivity of PI3Kδ Inhibitors
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) |
| 11f | 1.2 | 230 | 38 | 120 |
Data from a study focused on the optimization of the tetrahydropyrido[4,3-d]pyrimidine scaffold for PI3Kδ inhibition, highlighting the potential for isoform-specific targeting.[4]
Table 3: Activity Profile of Dual ATX and EGFR Inhibitors
| Compound | ATX IC50 (nM) | EGFR IC50 (nM) |
| 8a | - | 18.0 |
| 9a | 29.1 | 24.2 |
These compounds were intentionally designed as dual inhibitors, showcasing the scaffold's utility in creating multi-target agents.[2]
Table 4: Activity of Erk2 Inhibitors
| Scaffold | Primary Target | Activity | Notes |
| Tetrahydropyridopyrimidine | Erk2 | Potent and selective inhibition | Discovered via HTS and structure-based drug design.[1] |
III. Experimental Protocols for Assessing Cross-Reactivity
The determination of inhibitor selectivity is a critical step in drug development. The following are detailed methodologies for key experiments commonly used to assess the cross-reactivity of kinase inhibitors.
A. In Vitro Kinase Profiling using Radiometric Assay
This method is widely used to determine the potency and selectivity of a compound against a large panel of purified kinases.
-
Materials:
-
Purified recombinant kinases (a broad panel is recommended).
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and transfer the contents of each well to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
B. Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a rapid and robust method for screening compound libraries and confirming target engagement by measuring the thermal stabilization of a protein upon ligand binding.[1]
-
Materials:
-
Purified protein of interest (and potential off-targets).
-
Test compound library.
-
Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
Appropriate buffer for the protein.
-
-
Procedure:
-
In a PCR plate, mix the purified protein, the fluorescent dye, and the test compound at various concentrations.
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal ramp, gradually increasing the temperature from a starting point (e.g., 25°C) to a denaturing temperature (e.g., 95°C).
-
Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
A shift in the Tm to a higher temperature in the presence of a compound indicates that the compound binds to and stabilizes the protein. The magnitude of the thermal shift (ΔTm) can be correlated with binding affinity.
-
IV. Visualizing Pathways and Workflows
To better understand the biological context of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold's targets and the process of evaluating cross-reactivity, the following diagrams are provided.
Caption: Workflow for assessing inhibitor cross-reactivity.
Caption: Key signaling pathways involving identified targets.
V. Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a promising chemical starting point for the development of inhibitors against a variety of important therapeutic targets. The available data indicates that while some derivatives can be engineered for high selectivity, the potential for cross-reactivity with other kinases and enzymes is a significant consideration. Dual-target inhibitors based on this scaffold have also been intentionally developed. Therefore, a comprehensive cross-reactivity profiling campaign, utilizing methodologies such as those described in this guide, is an essential component of any drug discovery program based on this versatile scaffold. This will enable a more complete understanding of the biological activity of new compounds and aid in the development of safer and more effective therapeutics.
References
- 1. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Tetrahydropyrido[4,3-d]pyrimidines and Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of emerging tetrahydropyrido[4,3-d]pyrimidine-based anticancer agents against established chemotherapeutic drugs. We present a detailed comparison of their performance, supported by experimental data from in vitro and in vivo studies, to inform future research and drug development efforts.
Executive Summary
Novel tetrahydropyrido[4,3-d]pyrimidine derivatives, such as ONC201, have demonstrated promising anticancer activity across a range of cancer cell lines, including those resistant to standard therapies.[1][2][3] These compounds exhibit a distinct mechanism of action, primarily involving the induction of the TRAIL pathway and inhibition of the pro-survival PI3K/AKT and MAPK/ERK signaling pathways.[1] This guide directly compares the efficacy of these novel agents with established drugs like Doxorubicin, Cisplatin, and Paclitaxel, highlighting their relative strengths and potential therapeutic applications in breast and colorectal cancers.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of a representative novel tetrahydropyrido[4,3-d]pyrimidine, ONC201, and established anticancer drugs against various breast and colorectal cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is collated from multiple sources to provide a comparative overview.
Table 1: Comparative in vitro activity (IC50, µM) against Breast Cancer Cell Lines
| Compound | MDA-MB-231 (TNBC) | MCF-7 (ER+) | T47D (ER+, PR+) | MDA-MB-468 (TNBC) |
| ONC201 | ~1-5[3] | ~2.5-5[1] | ~5[1] | Efficacious in vivo[1] |
| Doxorubicin | ~0.02-0.1 | ~0.05-0.5 | ~0.01-0.1 | ~0.03 |
| Cisplatin | ~2-10 | ~1-5 | ~1-8 | ~3-15 |
| Paclitaxel | ~0.001-0.01 | ~0.001-0.01 | ~0.001-0.005 | ~0.002-0.01 |
Table 2: Comparative in vitro activity (IC50, µM) against Colorectal Cancer Cell Lines
| Compound | HCT-116 | HT-29 | SW480 | COLO-205 |
| ONC201 | Efficacious in vivo[2] | Efficacious in vivo[4] | - | Efficacious in vivo[5] |
| Doxorubicin | ~0.05-0.2 | ~0.1-1 | ~0.1-0.5 | ~0.2-1 |
| Cisplatin | ~1-5[6] | ~5-20 | ~2-10[7] | ~5-25 |
| Paclitaxel | ~0.001-0.01 | ~0.005-0.05 | ~0.002-0.02 | ~0.005-0.03 |
Data Presentation: In Vivo Efficacy
The tables below summarize the in vivo anti-tumor efficacy of ONC201 and established drugs in xenograft models of breast and colorectal cancer. Tumor growth inhibition (TGI) is a key metric for evaluating in vivo efficacy.
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Cell Line | Animal Model | Dose & Schedule | Tumor Growth Inhibition |
| ONC201 | MDA-MB-231 | Nude Mice | Not Specified | Efficacious[3] |
| ONC201 | MDA-MB-468 | Not Specified | Not Specified | Efficacious[1] |
| Doxorubicin | 4T1 | BALB/c Mice | Not Specified | Moderate inhibition alone, enhanced with TGFβ inhibitor[8][9] |
| Doxorubicin | MDA-MB-231 | Not Specified | Not Specified | Enhanced with TGFβ inhibitor[8][9] |
| Doxorubicin | 4T1 | Mice | 7.5 mg/kg | Significant reduction in tumor size and weight[10] |
| Doxorubicin | MDA-MB-231 | Murine Model | Not Specified | Enhanced with Venetoclax[11] |
Table 4: In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Compound | Cell Line | Animal Model | Dose & Schedule | Tumor Growth Inhibition |
| ONC201 | HCT-116 p53-/- | Not Specified | 100 mg/kg weekly | Significant TGI, some complete tumor ablation[2] |
| ONC201 | HT-29 | Not Specified | 50 mg/kg and 100 mg/kg | Dose-dependent TGI[2] |
| ONC201 | HT-29 | Xenograft | Combination with Bevacizumab | Significant tumor regression or complete ablation[4][12] |
| Cisplatin | LoVo | Athymic Nude Mice | 3 mg/kg every 3 days | Significant decrease in tumor volume and weight in combination with Aspirin[6] |
| Cisplatin | HepG2 | NOD/SCID Mice | 0.5 or 2 mg Pt/kg, q3d x 5 | Dose-dependent TGI[13] |
Signaling Pathways and Mechanism of Action
Tetrahydropyrido[4,3-d]pyrimidines (e.g., ONC201)
ONC201 and related compounds induce apoptosis in cancer cells through the upregulation of the TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5).[1] Furthermore, these novel agents have been shown to inhibit the PI3K/AKT and MAPK/ERK signaling pathways, which are critical for cancer cell survival and proliferation. The inhibition of these pathways leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cyclin D1 expression.[1]
Mechanism of action for tetrahydropyrido[4,3-d]pyrimidines.
Established Anticancer Drugs
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and transcription and inducing apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Mechanism of action for established anticancer drugs.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for the MTT cell viability assay.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and an appropriate vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Treat cells with the test compounds for the desired duration.
-
Harvest the cells, including both adherent and floating populations, and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentages of different cell populations.
In Vivo Subcutaneous Xenograft Model
This model evaluates the anti-tumor efficacy of compounds in a living organism.
Workflow for the subcutaneous xenograft model.
Methodology:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the test compounds and a vehicle control according to the specified dose and schedule (e.g., intraperitoneal, oral).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
Conclusion
The emerging class of tetrahydropyrido[4,3-d]pyrimidines, exemplified by ONC201, presents a compelling alternative to conventional chemotherapy. Their unique mechanism of action, targeting key survival pathways and inducing apoptosis through TRAIL, offers potential for efficacy in a broader range of tumors, including those with acquired resistance to standard agents. While established drugs like Doxorubicin, Cisplatin, and Paclitaxel remain cornerstones of cancer treatment, the novel compounds demonstrate significant preclinical activity. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the therapeutic potential and optimal clinical positioning of these promising new agents. This guide provides a foundational framework for researchers to evaluate and advance the development of this novel class of anticancer drugs.
References
- 1. ONC201 demonstrates anti-tumor effects in both triple negative and non-triple negative breast cancers through TRAIL-dependent and TRAIL-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Aspirin enhances the sensitivity of colon cancer cells to cisplatin by abrogating the binding of NF-κB to the COX-2 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 9. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Potentiating doxorubicin activity through BCL-2 inhibition in p53 wild-type and mutated triple-negative breast cancer [frontiersin.org]
- 12. Anti-tumor effects of ONC201 in combination with VEGF-inhibitors significantly impacts colorectal cancer growth and survival in vivo through complementary non-overlapping mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
comparative docking studies of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and its analogs
A comparative analysis of the molecular docking of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and its analogs reveals significant insights into their potential as inhibitors of various protein targets implicated in cancer. These studies, employing computational methods, predict the binding affinities and interaction modes of these compounds within the active sites of target proteins, thereby guiding further drug development efforts.
Recent research has focused on the tetrahydropyrido[4,3-d]pyrimidine scaffold due to its promising inhibitory activity against key enzymes in cancer progression, such as human topoisomerase II and KRAS-G12D.[1][2][3] Molecular docking simulations have been instrumental in elucidating the structure-activity relationships (SAR) within this class of compounds.
Comparative Docking Analysis
The following table summarizes the docking scores and related in vitro activity for a series of tetrahydropyrido[4,3-d]pyrimidine analogs against their respective protein targets. A lower binding energy generally indicates a more favorable binding interaction.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | In Vitro Activity (IC50, µM) | Key Interacting Residues |
| ARN21929 (Analog) | Human Topoisomerase II | Not explicitly stated | 4.5 ± 1.0 | Not detailed in snippet |
| Compound 10c (Analog) | KRAS-G12D | Not explicitly stated | 1.40 (Panc1 cells) | Asp12, Gly60 |
| Compound 10k (Analog) | KRAS-G12D | Not explicitly stated | 0.009 (enzymatic) | Glu92, His95 |
| Compound 4c (Related Pyrimidine) | CDK2 (1HCK) | -7.9 | Not applicable | THR 165, GLU 12, LYS 33, THR 14 |
| Compound 4a (Related Pyrimidine) | CDK2 (1HCK) | -7.7 | Not applicable | Not detailed in snippet |
| Compound 4h (Related Pyrimidine) | CDK2 (1HCK) | -7.5 | Not applicable | Not detailed in snippet |
| Compound 4b (Related Pyrimidine) | CDK2 (1HCK) | -7.4 | Not applicable | Not detailed in snippet |
Note: Direct binding energy comparisons for the parent compound, this compound, were not available in the provided search results. The data presented is for structurally related analogs and similar pyrimidine derivatives to provide a comparative context.[1][2][4][5]
Experimental Protocols
The in silico molecular docking studies for pyrimidine derivatives are generally performed using a standardized protocol to ensure reproducibility and accuracy.[4][6][7]
1. Ligand Preparation:
-
The 2D structures of the this compound analogs are drawn using chemical drawing software (e.g., ChemDraw).
-
These structures are then converted to 3D formats and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.[7]
-
The final structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock).[4]
2. Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., KRAS-G12D, PDB ID: 7RPZ) is retrieved from the Protein Data Bank (PDB).[2][3]
-
The protein structure is prepared for docking by removing non-essential components like water molecules and co-crystallized ligands.
-
Polar hydrogen atoms are added, and appropriate charges are assigned to the protein residues.
3. Molecular Docking Simulation:
-
Docking is performed using software such as AutoDock Vina or Sybyl.[2][6]
-
A grid box is defined around the active site of the protein to specify the search space for the ligand binding.
-
The docking algorithm then explores various conformations and orientations of the ligand within the active site, and scores them based on a scoring function that estimates the binding affinity.
4. Analysis of Results:
-
The primary output is the binding affinity, typically expressed in kcal/mol.[7]
-
The results are analyzed to identify the best binding poses, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the residues involved in the binding.
Visualizations
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for comparative docking studies and a simplified signaling pathway involving a common target, KRAS.
Caption: Experimental workflow for comparative molecular docking studies.
Caption: Simplified KRAS signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vivo Efficacy: A Comparative Analysis of BMS-202 and 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
A direct comparative in vivo efficacy analysis between the small molecule PD-L1 inhibitor, BMS-202, and the specific compound 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is not currently possible due to a lack of publicly available preclinical or clinical data for the latter.
Extensive research has been conducted on BMS-202, providing a solid foundation for understanding its in vivo efficacy and mechanism of action. In contrast, while the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a known pharmacophore present in various kinase and enzyme inhibitors, specific in vivo efficacy data for the 6-benzyl substituted variant remains elusive in the current scientific literature.
This guide will therefore provide a comprehensive overview of the available in vivo efficacy data for BMS-202 and summarize the known biological activities of derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold to offer a contextual understanding for researchers, scientists, and drug development professionals.
BMS-202: A Small Molecule PD-L1 Inhibitor
BMS-202 is a small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. By binding to PD-L1, BMS-202 induces its dimerization and subsequent internalization, preventing its interaction with the PD-1 receptor on T-cells.[1][2] This action blocks the inhibitory signal, thereby restoring T-cell-mediated anti-tumor immunity.[2]
In Vivo Efficacy of BMS-202
Preclinical studies in various cancer models have demonstrated the anti-tumor activity of BMS-202.
| Cancer Model | Animal Model | Dosage | Key Findings | Reference |
| Melanoma (B16-F10) | C57BL/6 mice | 30 mg/kg and 60 mg/kg | Significant tumor volume and weight inhibition. Increased plasma IFN-γ levels and CD8+/Treg cell ratio.[3] | [3] |
| Lung Carcinoma (CMT167) | C57BL/6 mice | 30 mg/kg and 60 mg/kg | Dose-dependent reduction in tumor weight (31.6% and 57.97% inhibition, respectively). Increased CD3+CD8+ cytotoxic T cells and elevated IFN-γ and TNF-α levels.[4][5] | [4][5] |
| Glioblastoma (U251) | Nude mice | 20 mg/kg | Monotherapy demonstrated anti-tumor activity.[2] | [2] |
Experimental Protocols for BMS-202 In Vivo Studies
Melanoma B16-F10 Model:
-
Cell Line: B16-F10 murine melanoma cells.[2]
-
Animals: C57BL/6 mice.[2]
-
Tumor Implantation: Subcutaneous injection of B16-F10 cells into the right flank of the mice.[2]
-
Treatment: Once tumors reached a certain volume, mice were treated with BMS-202 (e.g., 30 mg/kg, 60 mg/kg).[3]
-
Efficacy Assessment: Tumor volumes were measured regularly. At the end of the study, tumors were excised and weighed.[2][3] Plasma and tumor tissue were collected for pharmacokinetic and biomarker analysis (e.g., IFN-γ levels, immune cell populations).[3][6]
Lung Carcinoma CMT167 Model:
-
Cell Line: CMT167 murine lung carcinoma cells.
-
Animals: C57BL/6 mice.[5]
-
Tumor Implantation: Subcutaneous injection of CMT167 cells.
-
Treatment: BMS-202 administered at doses of 30 mg/kg and 60 mg/kg.[4][5]
-
Efficacy Assessment: Tumor weight was measured at the end of the study.[4][5] Flow cytometry analysis of tumor-infiltrating lymphocytes and ELISA for cytokine measurement were performed.[5]
Signaling Pathways Modulated by BMS-202
BMS-202 primarily functions by disrupting the PD-1/PD-L1 signaling pathway.[1][2] Additionally, studies have shown its involvement in other pathways. In fibroblasts derived from scar tissue, BMS-202 was found to regulate the ERK and TGFβ1/Smad signaling pathways.[7][8]
This compound: A Derivative of a Versatile Scaffold
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of targeted inhibitors.[9] Derivatives of this structure have been investigated for their inhibitory activity against several key cellular targets.
Potential Targets of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
-
PI3Kδ: Chemical optimization of this scaffold has led to the identification of potent and highly selective PI3Kδ inhibitors with in vivo efficacy in an antibody production model.[10]
-
CaMKII: A series of these derivatives have been synthesized and evaluated as potent and selective CaMKII inhibitors.[11]
-
Erk2: The scaffold has been utilized in the discovery of Erk2 inhibitors.
-
Topoisomerase II: Analogs based on this heterocycle have shown promising inhibitory activity against human topoisomerase II.[12]
-
ATX and EGFR: Dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR) have been developed from this scaffold.[13]
Due to the lack of specific data for this compound, a detailed experimental protocol or a specific signaling pathway diagram cannot be provided. However, a generalized workflow for evaluating such a compound in vivo would typically follow the initial steps of target identification and in vitro characterization before proceeding to animal models relevant to the identified target.
Conclusion
While BMS-202 has a growing body of evidence supporting its in vivo efficacy as a PD-L1 inhibitor across various cancer models, a direct comparison with this compound is not feasible at this time. The tetrahydropyrido[4,3-d]pyrimidine scaffold shows significant promise as a template for developing inhibitors against a range of therapeutic targets. Further research and publication of in vivo data for the specific 6-benzyl derivative are necessary to enable a direct comparative assessment. Researchers interested in this compound class should focus on identifying its specific molecular target to guide the design of appropriate in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. BMS-202, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 10. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Novel Dual Autotaxin (ATX) and Epidermal Growth factor Receptor (EGFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of multiple oncogenic pathways is a promising strategy in cancer therapy to enhance efficacy and overcome resistance. This guide provides a comparative analysis of novel compounds with dual inhibitory activity against Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR), two key players in tumor progression, proliferation, and metastasis. We present supporting experimental data for a promising class of tetrahydropyrido[4,3-d]pyrimidine derivatives and detail the methodologies for their validation.
Quantitative Data Summary
The inhibitory activities of novel dual ATX/EGFR inhibitors and standard single-target inhibitors are summarized below. This allows for a direct comparison of the potency of these new compounds.
| Compound | Target(s) | IC50 (nM) | Cell Line(s) Tested |
| Novel Dual Inhibitors | |||
| Compound 9a | ATX | 29.1 | A549, H1975, MKN-45, SGC, Cardiac Fibroblasts, RAW264.7 |
| EGFR | 24.2 | ||
| Compound 8a | EGFR | 18.0 | A549, H1975, MKN-45, SGC |
| Standard ATX Inhibitors | |||
| PF-8380 | ATX | 2.8 (isolated enzyme), 101 (human whole blood) | |
| Ziritaxestat (GLPG1690) | ATX | 131 | |
| Standard EGFR Inhibitors | |||
| Gefitinib | EGFR | Varies by cell line (e.g., ~13-77 in sensitive lines) | PC-9, HCC827, H3255 |
| Erlotinib | EGFR | Varies by cell line (e.g., ~7-1185) | PC-9, H3255, H1975 |
| Osimertinib | EGFR | Varies by mutation (e.g., ~13-37 for T790M) | PC-9ER, H1975 |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these dual inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflow for their validation.
Caption: Dual inhibition of ATX and EGFR signaling pathways.
The Final Stand: ERK Inhibitors Overcome Resistance to MEK-Targeted Therapies in Cancer
A head-to-head comparison reveals that inhibiting ERK1/2, the final kinase in the MAPK signaling cascade, offers a robust strategy to combat acquired resistance to MEK inhibitors in various cancer cell lines. This guide provides a comprehensive analysis of the experimental data, offering researchers and drug development professionals a clear rationale for prioritizing ERK-targeted approaches in the face of treatment failure with upstream inhibitors.
The Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently hyperactivated in human cancers. While inhibitors targeting MEK1/2 have shown clinical promise, the development of acquired resistance is a major obstacle to their long-term efficacy.[1][2][3] Emerging preclinical evidence strongly suggests that cancer cells resistant to MEK inhibitors often remain "addicted" to the MAPK pathway, rendering them vulnerable to inhibitors that target the downstream kinase, ERK1/2.[1][2]
This guide synthesizes key findings from preclinical studies, presenting a direct comparison of the performance of ERK2 inhibitors against MEK inhibitors in cell lines that have developed resistance to the latter. The data consistently demonstrates that ERK inhibition can effectively suppress proliferation and overcome resistance in these challenging models.
Unveiling the Molecular Logic: The MAPK Signaling Pathway
The RAS/RAF/MEK/ERK cascade is a linear signaling pathway where signals are transmitted through a series of phosphorylation events. MEK1/2 are the direct upstream activators of ERK1/2. Therefore, inhibiting ERK1/2 provides a direct blockade of the final output of this oncogenic pathway.
Caption: The RAS/RAF/MEK/ERK signaling pathway.
Performance Showdown: ERK Inhibitors Outmaneuver MEK Inhibitors in Resistant Settings
Studies have consistently shown that cell lines with acquired resistance to MEK inhibitors exhibit renewed sensitivity when treated with ERK inhibitors. This holds true across various cancer types and underlying resistance mechanisms.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for MEK and ERK inhibitors in parental (sensitive) and MEK inhibitor-resistant cell lines. A lower IC50 value indicates greater potency.
| Cell Line | Genetic Background | Inhibitor Type | Parental IC50 (µM) | MEK-Resistant IC50 (µM) | Fold Change in Resistance | Reference |
| MDA-MB-231 | KRAS mutant | MEK Inhibitor (PD0325901) | 0.004 | >10 | >2500 | [1][4] |
| ERK Inhibitor | 0.28 | 0.29 | ~1 | [1][4] | ||
| HCT-116 | KRAS mutant | MEK Inhibitor | Not specified | Not specified | Not specified | [1] |
| ERK Inhibitor | Not specified | Not specified | Not specified | [1] | ||
| LoVo | KRAS mutant | MEK Inhibitor | Not specified | Not specified | Not specified | [1] |
| ERK Inhibitor | Not specified | Not specified | Not specified | [1] | ||
| NCI-H727 | NSCLC | MEK Inhibitor (MEK162) | 0.045 | >10 | >222 | [5] |
| ERK Inhibitor (SCH772984) | 0.135 | >1 | >7.4 | [5] |
Key Observation: In MEK inhibitor-resistant cell lines, the IC50 for MEK inhibitors increases dramatically, indicating a loss of efficacy. In contrast, the IC50 for ERK inhibitors remains largely unchanged, demonstrating their ability to overcome this resistance.[1][4][5]
Mechanisms of MEK Inhibitor Resistance and the Rationale for Targeting ERK
Acquired resistance to MEK inhibitors can arise through several mechanisms, including:
-
Mutations in the MEK1/2 allosteric binding pocket: These mutations prevent the inhibitor from binding to its target.[1][2]
-
Amplification of upstream signaling components: Increased levels of KRAS or BRAF can drive pathway reactivation despite the presence of a MEK inhibitor.[1][6]
Crucially, these resistance mechanisms often result in the continued activation of ERK1/2. Therefore, directly inhibiting ERK1/2 bypasses the point of resistance and effectively shuts down the oncogenic signaling.[1][2]
Caption: Overcoming MEK inhibitor resistance by targeting ERK.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below.
Cell Viability Assays
Objective: To determine the cytotoxic or cytostatic effects of the inhibitors and calculate IC50 values.
Protocol:
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the MEK or ERK inhibitor for 72 hours.
-
Viability Assessment: Measure cell viability using an ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). Luminescence is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to untreated control cells and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the phosphorylation status of key proteins in the MAPK pathway, confirming on-target inhibitor activity.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of MEK, ERK, and downstream targets like RSK.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for inhibitor comparison.
Conclusion and Future Directions
The collective evidence strongly supports the use of ERK inhibitors as a primary strategy to overcome acquired resistance to MEK inhibitors. By targeting the terminal node of the MAPK pathway, ERK inhibitors effectively abrogate the oncogenic signaling that resistant cells remain dependent on.[1][2]
Future research should focus on:
-
Combination Therapies: Preclinical studies suggest that combining MEK and ERK inhibitors can be synergistic and may even prevent the emergence of resistance.[1][7][8] However, potential toxicities need to be carefully managed in clinical settings.[7][9]
-
Identifying Biomarkers: Developing predictive biomarkers to identify patients most likely to benefit from ERK inhibitor therapy is crucial for clinical success.
-
Overcoming ERK Inhibitor Resistance: As with any targeted therapy, resistance to ERK inhibitors is likely to emerge.[6][10] Understanding these mechanisms will be critical for developing next-generation therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bdjn.org [bdjn.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
For laboratory personnel engaged in pharmaceutical research and development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS No. 2231-66-5), ensuring compliance with safety regulations and best practices.
Hazard Profile and Safety Precautions
Before handling, it is crucial to be aware of the hazard profile of this compound. Safety data sheets indicate that this compound and structurally similar chemicals may be harmful if swallowed, cause skin irritation, and serious eye irritation.[1] It is imperative to use appropriate personal protective equipment (PPE), including gloves, and eye/face protection, and to handle the compound in a well-ventilated area or a chemical fume hood.[2][3]
Disposal Protocol
The primary guideline for the disposal of this compound is to treat it as hazardous waste. It should be disposed of by sending it to an approved waste disposal plant.[4] Do not dispose of this chemical into drains or the environment.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the waste.
-
The container should be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and any known hazards.
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow recommended storage conditions, which typically include a cool and dry place.[5]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Provide them with the safety data sheet and any other relevant information about the waste.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
Emergency Procedures in Case of a Spill
In the event of a spill, the area should be evacuated, and emergency procedures should be observed. Ensure adequate ventilation and eliminate all sources of ignition. The spilled material should be contained and collected using a liquid-absorbent material, such as Chemizorb®. The collected waste must then be disposed of as hazardous waste.
Quantitative Data Summary
At present, specific quantitative limits for the disposal of this compound are not publicly available. Disposal regulations are typically governed by local, state, and federal guidelines, which should be consulted through your institution's EHS department.
| Parameter | Value | Source |
| CAS Number | 2231-66-5 | [4] |
| Recommended Storage | Cool, dry, well-ventilated place | [5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

